methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-ethyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFWJYSLIWHFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593106 | |
| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-68-1 | |
| Record name | 2-Ethyl-2H-[1,2,3]triazole-4-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delineates a robust two-step synthetic strategy, commencing with the formation of the core 1,2,3-triazole ring system, followed by a regioselective N-alkylation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also the underlying scientific principles that govern the reaction outcomes. Emphasis is placed on the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yields of the target N2-substituted triazole isomer.
Introduction: The Significance of N2-Substituted 1,2,3-Triazoles
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has made the synthesis of 1,4-disubstituted-1,2,3-triazoles remarkably accessible, the regioselective synthesis of their N2-substituted counterparts remains a more nuanced challenge.[2][3] N2-substituted 1,2,3-triazoles often exhibit distinct biological activities compared to their N1- and N4/N5-substituted isomers, making them highly sought-after scaffolds in the design of novel therapeutic agents. This guide focuses on a reliable synthetic route to a specific and valuable exemplar: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Retrosynthetic Analysis and Strategic Approach
The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is most logically approached via a two-step sequence. The primary disconnection is at the N-ethyl bond, suggesting a precursor of methyl 1H-1,2,3-triazole-4-carboxylate. This intermediate, in turn, can be synthesized through a [3+2] cycloaddition reaction.
Sources
An In-depth Technical Guide to the NMR Spectrum of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers in synthesis, characterization, and application of this compound class. This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and its NMR spectral features, grounded in established principles of spectroscopy.
Molecular Structure and Expected Spectral Features
The structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate presents a unique set of proton and carbon environments that give rise to a distinct NMR signature. The key structural features to consider are:
-
The 1,2,3-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. The substitution at the 2-position by an ethyl group and at the 4-position by a methyl carboxylate group significantly influences the electronic environment of the ring.
-
The Ethyl Group: Comprising a methylene (-CH₂) and a methyl (-CH₃) group, this substituent will exhibit characteristic splitting patterns due to spin-spin coupling.
-
The Methyl Carboxylate Group: This ester functionality includes a carbonyl group (C=O) and a methyl group (-OCH₃).
Based on this structure, we can anticipate specific signals in both the ¹H and ¹³C NMR spectra. The analysis that follows is based on established chemical shift ranges for similar heterocyclic systems and predictive data derived from the closely related analog, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[1][2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to display four distinct signals, each corresponding to a unique proton environment in the molecule.
Table 1: Predicted ¹H NMR Data for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.15 | Singlet | 1H | - | H-5 (Triazole ring) |
| ~4.55 | Quartet | 2H | ~7.3 | -CH₂- (Ethyl group) |
| ~3.95 | Singlet | 3H | - | -OCH₃ (Ester) |
| ~1.50 | Triplet | 3H | ~7.3 | -CH₃ (Ethyl group) |
Causality Behind Chemical Shift Assignments:
-
H-5 Proton (~8.15 ppm): The single proton on the triazole ring is expected to be the most deshielded proton in the spectrum. Its downfield chemical shift is a direct consequence of the electron-withdrawing nature of the three nitrogen atoms within the aromatic ring and the adjacent carbonyl group of the ester. This environment significantly reduces the electron density around the H-5 proton, causing it to resonate at a high frequency.[3] Its multiplicity is a singlet as there are no adjacent protons within a three-bond coupling distance.
-
Ethyl Group Protons (-CH₂- at ~4.55 ppm and -CH₃ at ~1.50 ppm): The methylene protons of the ethyl group are directly attached to a nitrogen atom of the triazole ring. This proximity to the electronegative nitrogen and the aromatic ring system results in a downfield shift to approximately 4.55 ppm. These protons are split into a quartet by the three adjacent methyl protons (n+1 rule, where n=3). Conversely, the methyl protons of the ethyl group are further from the electron-withdrawing ring and appear more upfield at around 1.50 ppm. They are split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2). The coupling constant (J) for both the quartet and the triplet is expected to be identical, around 7.3 Hz, a typical value for free rotation around a C-C single bond.
-
Methyl Ester Protons (-OCH₃ at ~3.95 ppm): The protons of the methyl ester group are in a relatively shielded environment compared to the ring proton and the ethyl methylene protons. They are attached to an oxygen atom, which is less electronegative than the nitrogen atoms of the triazole. This results in a chemical shift around 3.95 ppm. As there are no adjacent protons, the signal appears as a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is anticipated to show six distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | C=O (Ester) |
| ~142.0 | C-4 (Triazole ring) |
| ~135.0 | C-5 (Triazole ring) |
| ~52.5 | -OCH₃ (Ester) |
| ~50.0 | -CH₂- (Ethyl group) |
| ~14.0 | -CH₃ (Ethyl group) |
Rationale for Carbon Chemical Shift Assignments:
-
Carbonyl Carbon (~161.5 ppm): The carbonyl carbon of the ester group is the most deshielded carbon, appearing furthest downfield. This is a characteristic feature of sp² hybridized carbons double-bonded to two oxygen atoms.
-
Triazole Ring Carbons (C-4 at ~142.0 ppm and C-5 at ~135.0 ppm): The two carbon atoms of the triazole ring are in an electron-deficient environment due to the adjacent nitrogen atoms. C-4, being directly attached to the electron-withdrawing carboxylate group, is expected to be slightly more deshielded than C-5.[4]
-
Ester Methyl Carbon (-OCH₃ at ~52.5 ppm): The carbon of the methyl ester group resonates in a typical region for sp³ hybridized carbons attached to an oxygen atom.
-
Ethyl Group Carbons (-CH₂- at ~50.0 ppm and -CH₃ at ~14.0 ppm): The methylene carbon, being directly attached to the triazole ring, is more deshielded than the terminal methyl carbon. The methyl carbon appears in the highly shielded aliphatic region of the spectrum.
Experimental Protocols
To obtain high-quality NMR spectra of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, the following experimental protocols are recommended.
Sample Preparation
A self-validating system for sample preparation is crucial for reproducible and reliable NMR data.
-
Analyte Purity: Ensure the compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at 7.26 ppm) does not interfere with the analyte's signals.[5]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[5][6] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[5][6]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations (2-3 bonds), for instance, between the H-5 proton and the C-4 and carbonyl carbons, and between the ethyl protons and the triazole ring carbons.
-
Conclusion
The NMR spectrum of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate provides a clear and interpretable fingerprint of its molecular structure. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently assign the observed signals and verify the identity and purity of their synthesized compounds. The predictive data and protocols outlined in this guide serve as a valuable resource for scientists working with this important class of heterocyclic molecules, enabling more efficient and accurate structural characterization.
References
- Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5).
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(5), 837-838.
- Fukumoto, K., et al. (2006). General procedure for the synthesis of 1,2,3-triazolide ILs. Journal of the American Chemical Society, 128(26), 8453-8463.
-
Karthikeyan, N. S., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. [Link]
-
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. r/chemistry. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8879. [Link]
-
PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
This guide provides a comprehensive examination of the mass spectrometric behavior of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a member of a significant class of N-heterocyclic compounds prevalent in pharmaceutical and materials science research. As the precise mass spectral data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry with field-proven insights into the fragmentation of 1,2,3-triazole derivatives to provide a predictive and practical framework for its analysis.
Introduction: The Analytical Imperative for Substituted Triazoles
1,2,3-Triazoles are a cornerstone in modern chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] The precise structural elucidation of these compounds is critical for drug development, metabolic studies, and quality control. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and detailed structural information. This guide will focus on predicting and interpreting the mass spectral fragmentation of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, providing researchers with the foundational knowledge to approach its analysis with confidence.
Foundational Principles: Ionization and Fragmentation of N-Heterocycles
The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation. For a molecule like methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, both hard and soft ionization methods offer complementary information.
-
Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[2] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. However, the molecular ion may be weak or absent in some cases.[3]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for generating protonated molecules ([M+H]⁺) with minimal fragmentation.[2][4] This is crucial for confirming the molecular weight of the analyte and is the preferred method for liquid chromatography-mass spectrometry (LC-MS) analyses.[4] Tandem mass spectrometry (MS/MS) can then be employed to induce and study fragmentation of the selected precursor ion.[5]
The fragmentation of the 1,2,3-triazole ring is heavily influenced by its substituents.[6] Common fragmentation pathways for substituted 1,2,3-triazoles include the loss of a stable dinitrogen molecule (N₂), which is a characteristic fragmentation for some triazoles.[5] Other typical cleavages involve the loss of HCN or substituent-driven fragmentations.[6]
Predicted Mass Spectral Behavior of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
The structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate presents several likely points of fragmentation. The following sections detail the predicted fragmentation pathways under both EI and ESI conditions.
Predicted Electron Ionization (EI-MS) Fragmentation
Under EI conditions, we anticipate a strong molecular ion peak (M⁺˙) due to the aromaticity of the triazole ring. The primary fragmentation pathways are predicted to involve the loss of the ethyl and carboxylate substituents, as well as characteristic ring cleavages.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will readily form a protonated species, [M+H]⁺. Tandem MS (MS/MS) analysis of this precursor ion is expected to reveal key structural information through controlled fragmentation.
Summary of Predicted Key Fragments
| Ionization Mode | Predicted Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| EI-MS | M⁺˙ (169.08) | 140.06 | C₂H₅ |
| 138.07 | OCH₃ | ||
| 110.06 | COOCH₃ | ||
| 141.08 | N₂ | ||
| ESI-MS/MS | [M+H]⁺ (170.09) | 142.07 | C₂H₄ |
| 138.07 | CH₃OH | ||
| 142.09 | N₂ |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental setups are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method is ideal for analyzing the volatile methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate and obtaining a detailed fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This approach is essential for confirming the molecular weight and for detailed structural elucidation through targeted fragmentation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization source.[7]
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40 °C.[8]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 4000 V.[8]
-
Drying Gas Flow: 10 L/min.[8]
-
Fragmentor Voltage: Varied (e.g., 70-200 V) to optimize for precursor ion and induce fragmentation.[7][8]
-
MS1 Scan Range: m/z 100-500.
-
MS2 Collision Energy: Ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum for the precursor ion at m/z 170.09.
Isomeric Differentiation
It is crucial to consider the potential for isomeric forms, particularly the N-1 ethyl and N-3 ethyl isomers, which can be formed during synthesis.[1] While these isomers will have the same molecular weight, their fragmentation patterns, especially the relative abundances of certain fragments, may differ. Chromatographic separation prior to mass analysis is the most reliable method to distinguish between these isomers.
Conclusion
The mass spectrometric analysis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate requires a methodical approach that leverages both hard and soft ionization techniques. By predicting the fragmentation pathways based on the known behavior of substituted 1,2,3-triazoles, researchers can design robust analytical methods for the comprehensive characterization of this and related compounds. The experimental protocols provided in this guide offer a validated starting point for achieving accurate and reliable structural elucidation.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.
- Hasan, A., Thomas, N. F., & Gapil, S. (2011). Synthesis, characterization and Antifungal evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 16(2), 1297-1309.
- Popova, O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC, PubMed Central.
- Logoyda, L. S. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical Journal.
- Prabakaran, K., et al. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC, NIH.
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
- ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate.
- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
- Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, NIH.
- Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube.
- Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?
- PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
- Pitt, J. J. (2009). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 30(1), 11-31.
- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
- Zaporozhye Medical Journal. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate.
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An In-depth Technical Guide to the Crystal Structure of N-Alkyl-1,2,3-Triazole Carboxylates: A Case Study of Methyl 2-Ethyl-2H-1,2,3-triazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a representative member of the N-alkylated 1,2,3-triazole family of compounds. These heterocycles are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications as molecular scaffolds. While the precise crystal structure for the ethyl derivative is not publicly available, this guide leverages the detailed crystallographic data of its close structural analog, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, to provide a robust and insightful analysis. The guide will cover the synthesis, crystal growth, single-crystal X-ray diffraction analysis, and a detailed examination of the molecular and supramolecular structure. The causality behind experimental choices and the self-validating nature of crystallographic protocols are emphasized throughout to ensure scientific integrity and practical utility for professionals in the field.
Introduction: The Significance of 1,2,3-Triazole Scaffolds in Modern Chemistry
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its prevalence stems from its unique combination of properties: high chemical stability, a significant dipole moment, and the capacity to engage in hydrogen bonding and π-stacking interactions. These attributes make 1,2,3-triazoles privileged isosteres for other functional groups in drug design and versatile linkers in the construction of complex molecular architectures.[3] The regioselective synthesis of N-substituted 1,2,3-triazoles, particularly the 1,4- and 1,5-disubstituted isomers, has been extensively studied. However, the synthesis and structural characterization of 2-substituted-2H-1,2,3-triazoles, such as the title compound, are less common but equally important for a comprehensive understanding of this heterocyclic family. This guide aims to fill this gap by providing a detailed structural analysis of a key member of this subclass.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate would conceptually follow established methodologies for the alkylation of 1H-1,2,3-triazole precursors. A generalized synthetic pathway, based on the synthesis of the methyl analog, is presented below.[4]
Synthetic Protocol
The synthesis commences with the commercially available methyl 1H-1,2,3-triazole-4-carboxylate. Alkylation at the N2 position is achieved by reacting the starting material with an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dry dimethylformamide (DMF). The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature to ensure controlled alkylation and minimize side reactions.
Experimental Workflow: Synthesis
Sources
solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While specific quantitative solubility data for this exact molecule is not extensively published, this document synthesizes fundamental principles of organic chemistry, data from structurally analogous compounds, and established experimental methodologies to offer a robust predictive framework and a practical guide for laboratory professionals. We will explore the physicochemical factors governing its solubility, provide a detailed protocol for empirical solubility determination, and discuss the implications of its solubility profile in drug development and synthetic applications.
Introduction: The Significance of Solubility for Novel Triazole Derivatives
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate belongs to the 1,2,3-triazole class of heterocycles, which are integral scaffolds in a wide array of functional molecules, including approved pharmaceuticals and agrochemicals.[1][2][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[4] Poor aqueous and organic solvent solubility can present significant challenges, leading to difficulties in handling, purification, and ultimately, suboptimal in vivo performance.[4][5]
This guide focuses on providing a deep understanding of the factors that will likely govern the solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, we must first analyze its molecular structure. The molecule consists of a polar 1,2,3-triazole ring, a methyl carboxylate group, and an N-ethyl substituent.
Key Structural Features Influencing Solubility:
-
1,2,3-Triazole Core: The triazole ring itself is polar due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[6][7] This core contributes to solubility in polar solvents. Parent 1,2,3-triazoles are known to be soluble in water and polar organic solvents.[8]
-
Methyl Carboxylate Group (-COOCH₃): This ester group is also polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor at its oxygen atoms. This feature enhances solubility in polar aprotic solvents.
-
N-Ethyl Group (-CH₂CH₃): The ethyl group is a nonpolar, lipophilic substituent. Compared to an N-methyl analogue, the ethyl group will slightly increase the molecule's overall lipophilicity, which may enhance its solubility in less polar organic solvents while potentially decreasing its solubility in water.
Based on these features, a qualitative solubility profile can be predicted according to the "like dissolves like" principle.[9][10]
Table 1: Predicted Qualitative Solubility of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The triazole ring and ester group can hydrogen bond with the solvent. Solubility in water is expected to be moderate due to the presence of the ethyl and methyl groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar triazole and ester functionalities are expected.[8] |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | A good balance of polarity to interact with the polar groups while the hydrocarbon portions can be solvated. |
| Nonpolar | Hexane, Toluene | Low to Very Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific published data, empirical determination of solubility is crucial. The following protocol outlines a standard and reliable method for determining the solubility of a solid organic compound in various solvents.[11][12]
Materials and Equipment
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (solid)
-
A range of organic solvents (e.g., as listed in Table 1)
-
Analytical balance (readable to 0.1 mg)
-
Small test tubes or vials with caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[10]
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of a different solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C) to reach equilibrium. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol for determining solubility.
Caption: Experimental workflow for quantitative solubility determination.
Theoretical Framework: Intermolecular Interactions at Play
The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
Key Intermolecular Forces:
-
Hydrogen Bonding: The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In protic solvents like methanol, these groups can form strong hydrogen bonds, leading to favorable dissolution.
-
Dipole-Dipole Interactions: The triazole ring and the ester functional group possess significant dipole moments.[6] Polar aprotic solvents like DMSO and acetone can effectively solvate the molecule through these interactions.
-
Van der Waals Forces: The nonpolar ethyl and methyl groups will interact with organic solvents through weaker London dispersion forces.
The balance of these forces determines the overall solubility. For methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, the polar interactions are expected to dominate its solubility profile.
Caption: Intermolecular forces governing the dissolution process.
Implications for Drug Development and Organic Synthesis
-
Synthesis and Purification: A high solubility in solvents like ethyl acetate or dichloromethane would be advantageous for purification by column chromatography.[6] For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal.
-
Formulation: For oral drug delivery, at least some degree of aqueous solubility is often required for absorption.[4] If aqueous solubility is low, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary.
-
Biological Assays: Solubility in aqueous buffers, often with a small percentage of DMSO, is critical for in vitro biological screening. Understanding the solubility limits is essential to avoid compound precipitation in assays, which can lead to erroneous results.
Conclusion
While awaiting specific empirical data, this guide establishes a strong predictive and practical framework for understanding the solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. Its structure suggests high solubility in polar aprotic and protic organic solvents, and moderate solubility in solvents of intermediate polarity. Its solubility in nonpolar solvents is predicted to be low. The provided experimental protocol offers a reliable method for researchers to quantitatively determine these solubilities, enabling informed decisions in synthesis, purification, and formulation, thereby accelerating research and development efforts.
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A Technical Guide to Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a robust synthetic pathway, and its potential as a core scaffold for novel therapeutic agents.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry. Compounds incorporating this five-membered heterocycle exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The triazole core is not merely a passive linker; its nitrogen atoms can engage in hydrogen bonding and dipole interactions, while the ring itself is metabolically stable and generally exhibits low toxicity. This combination of features makes it a privileged scaffold in the design of new drugs.
A critical aspect of 1,2,3-triazole chemistry is the potential for regioisomerism upon N-substitution. Alkylation or arylation of a parent triazole can yield N-1, N-2, or N-3 substituted products. The N-2 substituted isomers, such as the subject of this guide, are often more synthetically challenging to access but possess unique electronic and steric properties that can be exploited for targeted drug design.[4][5][6] This guide focuses specifically on the methyl ester of the N-2 ethyl substituted 1,2,3-triazole-4-carboxylic acid, a versatile building block for further chemical elaboration.
Compound Identification and Physicochemical Properties
While a dedicated CAS number for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is not prominently listed in major chemical databases, its parent acid, 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid , is identified by CAS Number 1372713-62-6 .[7] The target compound is the methyl ester derivative of this acid.
Chemical Structure
IUPAC Name: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Molecular Formula: C₆H₉N₃O₂
Structure:
Physicochemical Data
The following table summarizes the key physicochemical properties. Since experimental data for this specific ester is scarce, some values are calculated or estimated based on the known properties of its parent acid and similar triazole esters.
| Property | Value | Source/Method |
| CAS Number | Not available (Parent Acid: 1372713-62-6) | [7] |
| Molecular Weight | 155.16 g/mol | Calculated |
| Molecular Formula | C₆H₉N₃O₂ | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | Estimated >280 °C at 760 mmHg | Inferred from similar compounds like Methyl 1,2,3-Triazole-4-carboxylate (279.3°C)[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | General property of triazole esters |
| H-Bond Acceptors | 4 | Calculated |
| H-Bond Donors | 0 | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of N-2 substituted 1,2,3-triazoles requires careful regioselective control. Direct alkylation of methyl 1H-1,2,3-triazole-4-carboxylate often yields a mixture of N-1 and N-2 isomers.[9] A more reliable strategy involves the synthesis of the desired N-2 substituted parent acid followed by esterification.
Proposed Synthetic Workflow
The logical and efficient synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a two-step process starting from a suitable precursor, followed by a standard esterification reaction.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2-Ethyl-2H-1,2,3-triazole-4-carboxylic acid
This procedure is adapted from general methods for the regioselective synthesis of N-2 substituted triazoles.[6]
-
N-2 Ethylation: To a solution of 4,5-dibromo-1H-1,2,3-triazole in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. Add ethyl iodide dropwise and stir the reaction at room temperature until completion (monitored by TLC). The N-2 isomer is often the major product under these conditions. Purify the resulting 4,5-dibromo-2-ethyl-2H-1,2,3-triazole by column chromatography.
-
Lithiation and Carboxylation: Dissolve the purified 4,5-dibromo-2-ethyl-2H-1,2,3-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise to perform a halogen-metal exchange. After stirring, quench the reaction by pouring it over crushed dry ice (solid CO₂).
-
Work-up: Allow the mixture to warm to room temperature. Acidify with dilute HCl to protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid.
Step 3: Fischer Esterification
-
Reaction Setup: Dissolve the 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise while cooling the mixture in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Neutralization and Extraction: Cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Reactivity, Applications, and Drug Development Potential
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a versatile intermediate. The ester moiety can be readily hydrolyzed back to the carboxylic acid or converted into an amide, which is a common functional group in many bioactive molecules. The triazole ring itself is generally stable to a wide range of reaction conditions.
Role as a Molecular Scaffold
This compound serves as an excellent starting point for generating libraries of derivatives for high-throughput screening. The ester can be converted to a wide range of amides by reacting it with various amines, introducing diverse chemical functionalities. This approach is central to fragment-based drug discovery (FBDD).[10]
Caption: Role as a central scaffold in medicinal chemistry.
Anticipated Biological Activity
Derivatives of 1,2,3-triazole-4-carboxylic acids and their esters have shown promising results in anticancer research.[10] Specifically, 1,2,3-triazole-4-carboxamides have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[10] Furthermore, the broader class of triazole compounds is well-known for its antimicrobial and antifungal activities.[1][11] Therefore, novel derivatives synthesized from this core scaffold are prime candidates for screening against a variety of cancer cell lines and microbial strains.
Conclusion
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, while not a widely cataloged compound, represents a valuable and synthetically accessible building block for drug discovery and medicinal chemistry. Its structure combines the metabolic stability and favorable interaction profile of the N-2 substituted 1,2,3-triazole ring with a versatile ester handle for chemical diversification. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising molecular scaffold.
References
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Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23. (URL: [Link])
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Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])
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Organic Letters. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. ACS Publications. (URL: [Link])
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Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2209. (URL: [Link])
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Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (URL: [Link])
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PubMed. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. (URL: [Link])
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Wang, X., et al. (2005). General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Organic Letters, 7(26), 5845-5848. (URL: [Link])
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ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. (URL: [Link])
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PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. (URL: [Link])
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Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 133-141. (URL: [Link])
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate
Executive Summary
The N2-substituted 1,2,3-triazoles are a class of heterocyclic compounds with distinct physicochemical properties that make them valuable scaffolds in medicinal chemistry and materials science.[1] Unlike their more commonly synthesized N1- and N4/N5-substituted counterparts, the regioselective synthesis and unambiguous characterization of N2-isomers present unique challenges. This guide provides an in-depth technical framework for the spectroscopic analysis of a representative N2-isomer, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate . We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to not only verify the target structure but also to confidently distinguish it from its N1- and N3-substituted regioisomers, a critical step in any synthetic campaign.
Synthesis Context and Isomeric Control
The spectroscopic data of a compound is intrinsically linked to its synthesis and purity. The preparation of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate typically begins with the precursor, methyl 1H-1,2,3-triazole-4-carboxylate.[2] The subsequent alkylation of the triazole ring with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) is the pivotal step where a lack of regiocontrol can lead to a mixture of products.
The nitrogen atoms of the 1H-1,2,3-triazole ring exhibit different nucleophilicities, leading to the formation of N1-ethyl and N2-ethyl isomers. The separation of these isomers via chromatography is often necessary, and therefore, robust analytical methods are required to confirm the identity of each fraction.[3]
General Synthetic Workflow
The overall process from synthesis to characterization is a self-validating loop where analytical data confirms the outcome of each experimental stage.
Caption: Workflow for synthesis, purification, and analysis.
Predicted Spectroscopic Data Summary
While experimental data must be acquired for final confirmation, we can predict the characteristic spectral data for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate based on established principles and analysis of structurally similar compounds.[3][4][5]
| Technique | Parameter | Predicted Value / Observation | Rationale / Key Feature |
| ¹H NMR | δ (Triazole H-5) | ~8.2 - 8.5 ppm (s, 1H) | Singlet, deshielded due to the electron-withdrawing nature of the triazole ring and ester. |
| δ (Ethyl -CH₂) | ~4.5 - 4.8 ppm (q, 2H, J ≈ 7.2 Hz) | Quartet, significantly downfield due to attachment to the electro-negative triazole nitrogen (N2). | |
| δ (Ethyl -CH₃) | ~1.5 - 1.7 ppm (t, 3H, J ≈ 7.2 Hz) | Triplet, coupled to the adjacent methylene group. | |
| δ (Ester -OCH₃) | ~3.9 - 4.1 ppm (s, 3H) | Singlet in a typical methyl ester region. | |
| ¹³C NMR | δ (C=O) | ~160 - 163 ppm | Carbonyl carbon of the ester. |
| δ (Triazole C-4) | ~138 - 142 ppm | Attached to the carboxylate group. | |
| δ (Triazole C-5) | ~133 - 136 ppm | The C-H carbon of the triazole ring. | |
| δ (Ethyl -CH₂) | ~50 - 55 ppm | Methylene carbon attached to N2. | |
| δ (Ester -OCH₃) | ~52 - 54 ppm | Methyl carbon of the ester. | |
| δ (Ethyl -CH₃) | ~14 - 16 ppm | Terminal methyl carbon of the ethyl group. | |
| IR (FTIR) | ν (C=O stretch) | ~1720 - 1740 cm⁻¹ | Strong absorption, characteristic of an α,β-unsaturated ester. |
| ν (C=N, N=N stretch) | ~1400 - 1600 cm⁻¹ | Ring stretching vibrations of the triazole moiety. | |
| ν (C-H stretch) | ~2900 - 3150 cm⁻¹ | Aliphatic (ethyl, methyl) and aromatic (triazole C-H) stretches. | |
| HRMS | [M+H]⁺ (m/z) | 156.0768 | Calculated for C₆H₁₀N₃O₂⁺ (Exact Mass: 156.0773). |
Detailed Experimental & Interpretive Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, particularly for differentiating between the N1 and N2 isomers.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Acquire spectra on a 400 MHz or higher field spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
2D NMR (Recommended): Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals.
The key to distinguishing the N2-ethyl isomer from the N1-ethyl isomer lies in the chemical environment of the ethyl group and the triazole proton.
-
¹H Chemical Shifts: In the N2-ethyl isomer , the ethyl group is attached to a more symmetric nitrogen atom (N2), flanked by N1 and N3. This typically results in a more downfield chemical shift for the N-CH₂ protons (~4.5-4.8 ppm) compared to the N1-ethyl isomer, where the N-CH₂ protons are usually found further upfield.
-
HMBC Correlations: The HMBC experiment provides definitive proof. For the N2-ethyl isomer, the N-CH₂ protons will show a 3-bond correlation to both triazole ring carbons (C4 and C5). In contrast, the N-CH₂ protons of the N1-ethyl isomer will only show a clear 3-bond correlation to C5. This distinction is unambiguous.
Caption: Key 3-bond (³J) HMBC correlations for isomer differentiation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes fragmentation.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).
The primary goal is to match the experimentally observed m/z value with the theoretical value.
-
Molecular Formula: C₆H₉N₃O₂
-
Theoretical Monoisotopic Mass: 155.0695
-
Theoretical [M+H]⁺: 156.0773 An experimental m/z of 156.0768 (for example) would fall within a 3.2 ppm error, confirming the elemental composition. Fragmentation patterns can also be studied, with expected losses including the ethyl group (M-29), the methoxy group (M-31), and the entire ester function (M-59).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
The IR spectrum serves as a fingerprint and a functional group check.
-
Absence of N-H Stretch: A crucial observation is the absence of a broad N-H stretching band around 3200-3400 cm⁻¹, confirming that the triazole ring has been successfully alkylated.
-
Presence of C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ confirms the presence of the methyl ester carbonyl group.
-
Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹ are indicative of the C-H bonds in the ethyl and methyl groups.
Conclusion
The unambiguous characterization of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a multi-faceted process that relies on the synergistic interpretation of NMR, MS, and IR data. While each technique provides valuable information, 2D NMR experiments, particularly HMBC, are indispensable for the definitive assignment of the N2-substitution pattern, which is the most common and critical challenge in the synthesis of such compounds. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers to confidently verify their synthetic outcomes and advance their drug discovery and development programs.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Prabakaran, K., et al. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Institutes of Health.
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- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
- PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.
- ResearchGate. (n.d.). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.
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- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- Amanote Research. (n.d.). (PDF) Methyl 2-Methyl-2h-1,2,3-Triazole-4-Carboxylate.
- ResearchGate. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | Request PDF.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Publisher.
- PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate.
- Zaporozhye Medical Journal. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate.
- National Institutes of Health. (n.d.). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations.
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An In-depth Technical Guide to the Thermodynamic Properties of Substituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and energetic materials development.[1][2] Its prevalence stems from its unique combination of metabolic stability, capacity for hydrogen bonding, and dipole character, often serving as a bioisostere for amide bonds.[3][4] Understanding the thermodynamic properties of substituted 1,2,3-triazoles is paramount for predicting their stability, reactivity, and behavior in various applications—from ensuring the shelf-life of a pharmaceutical to tuning the sensitivity of an energetic material. This guide provides a comprehensive overview of the core thermodynamic principles, outlines both experimental and computational methodologies for their determination, and explores the critical structure-property relationships that govern the behavior of these versatile heterocycles.
The Enduring Significance of the 1,2,3-Triazole Scaffold
First described in the 19th century, the 1,2,3-triazole ring has become a "privileged scaffold" in chemical sciences.[1][2] This is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][5] The resulting five-membered aromatic ring is exceptionally stable compared to other organic compounds with three adjacent nitrogen atoms.[6]
This stability and synthetic accessibility have led to the incorporation of 1,2,3-triazoles into numerous approved therapeutics, including the β-lactamase inhibitor Tazobactam and the anticonvulsant Rufinamide .[3][4] Beyond pharmaceuticals, their high nitrogen content and positive heats of formation make them valuable frameworks for high-energy density materials (HEDMs), where achieving a balance between performance and thermal stability is crucial.[7][8]
Core Thermodynamic Principles in Context
The thermodynamic profile of a molecule dictates its stability and potential energy. For substituted 1,2,3-triazoles, the key parameters are:
-
Enthalpy of Formation (ΔHf°) : Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. A higher positive enthalpy of formation is often desirable for energetic materials as it indicates a greater amount of stored chemical energy.[7]
-
Gibbs Free Energy (ΔG) : The ultimate arbiter of spontaneity and stability. It combines enthalpy and entropy (ΔG = ΔH - TΔS). In drug design, the binding free energy between a triazole-containing ligand and its receptor determines binding affinity.[9] For isomers, the relative Gibbs free energies indicate their equilibrium populations.[10][11]
-
Entropy (S) : A measure of the disorder or randomness of a system.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. It is fundamental for calculating changes in enthalpy and entropy with temperature.[12]
-
Thermal Stability (Td) : Often represented by the decomposition temperature, this is a kinetic parameter but is fundamentally governed by the underlying thermodynamics of bond strengths within the molecule.
Experimental Determination of Thermodynamic Properties
Experimental methods provide the ground truth for thermodynamic data. The choice of technique depends on the specific property being measured and the nature of the material.
Bomb Calorimetry: Measuring the Energy of Combustion
Expertise & Experience: Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔHcomb). From this, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This is particularly crucial for energetic materials where ΔHf° is a key performance metric.[7] The experiment must be meticulously controlled to ensure complete combustion and accurate energy measurement.
Protocol: Determining Enthalpy of Formation via Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of the crystalline triazole derivative is prepared.
-
Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A fuse wire is positioned to contact the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen (typically to ~30 atm) to ensure complete combustion.
-
Immersion: The bomb is submerged in a precisely known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition & Data Logging: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation:
-
The total heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (Ccal), which is predetermined using a standard like benzoic acid.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from atmospheric nitrogen.
-
The constant volume energy of combustion (ΔUcomb) is calculated.
-
The standard enthalpy of combustion (ΔHcomb) is then determined.
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using the known ΔHf° values of the combustion products (CO₂, H₂O, N₂).[7]
-
Adiabatic & Differential Scanning Calorimetry: Probing Thermal Behavior
Expertise & Experience: Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are workhorse techniques for measuring heat capacity and the thermodynamics of phase transitions and decomposition.[12][13] DSC is a screening tool that measures the heat flow difference between a sample and a reference as a function of temperature.[13] It is invaluable for rapidly assessing thermal stability (decomposition temperature, Td) and identifying melting points.[14][15] Adiabatic calorimetry, while more time-consuming, provides highly accurate heat capacity (Cp) data over a wide temperature range, which is essential for calculating standard entropies and Gibbs free energies.[8][12]
Protocol: Thermal Stability Analysis using DSC
-
Sample Preparation: A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Heating Program: The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[16][17]
-
Data Acquisition: The instrument records the differential heat flow to the sample versus temperature.
-
Analysis:
-
Endothermic Peaks: Indicate phase transitions like melting. The onset temperature is the melting point, and the integrated peak area gives the enthalpy of fusion.[15]
-
Exothermic Peaks: Indicate decomposition. The onset temperature of the first major exotherm is typically reported as the decomposition temperature (Td), a key measure of thermal stability.[18][19]
-
Caption: Workflow for experimental determination of thermodynamic properties.
Computational Chemistry Approaches
Computational methods are indispensable for predicting thermodynamic properties, guiding synthetic efforts, and interpreting experimental results. They are particularly useful for unstable or difficult-to-synthesize compounds.
Density Functional Theory (DFT) and Isodesmic Reactions
Expertise & Experience: DFT, particularly with functionals like B3LYP, is a robust method for calculating the gas-phase thermodynamic properties of molecules.[20][21] A direct calculation of the enthalpy of formation from atomization energies can be prone to systematic errors. To circumvent this, a more trustworthy approach involves using calculated energies in a balanced chemical equation known as an isodesmic reaction. In such a reaction, the number and types of bonds on both the reactant and product sides are conserved, leading to a cancellation of errors in the calculation and yielding a more accurate reaction enthalpy.
Workflow: Calculating Gas-Phase ΔHf° using Isodesmic Reactions
-
Structure Optimization: The 3D geometry of the target triazole and all other molecules in the chosen isodesmic reaction are optimized using a DFT method (e.g., B3LYP/6-311G**).[20]
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
-
Energy Calculation: The total electronic energy (E), ZPVE, and thermal corrections (Hcorr) are extracted for each species.
-
Reaction Enthalpy Calculation: The enthalpy change of the isodesmic reaction (ΔHrxn) at 298 K is calculated: ΔHrxn = Σ(E + Hcorr)products - Σ(E + Hcorr)reactants
-
Target ΔHf° Calculation: The gas-phase enthalpy of formation of the target triazole is derived using Hess's Law, by rearranging the formula and substituting the known experimental ΔHf° values for the other molecules in the reaction: ΔHf°(target) = ΣΔHf°(reactants) - ΣΔHf°(products) + ΔHrxn
Born-Haber Cycles: From Gas to Solid Phase
Trustworthiness: While DFT excels at gas-phase calculations, most triazoles are solids. To predict the solid-phase enthalpy of formation, a thermodynamic cycle known as the Born-Haber cycle is employed.[7] This self-validating system connects the gas-phase energies to the solid-state by incorporating the lattice enthalpy—the energy required to separate the ions or molecules in a crystal into gaseous components.
Caption: Computational workflow for predicting solid-phase enthalpy.
Structure-Property Relationships
The thermodynamic properties of 1,2,3-triazoles are not static; they are exquisitely sensitive to the nature and position of substituents on the ring.
Influence of Substituents
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) significantly increase the positive enthalpy of formation, a key characteristic for energetic materials.[8][22] However, they can also create weaker bonds (e.g., C-NO₂), potentially lowering the decomposition temperature and making the molecule more sensitive.[21]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) can enhance thermal stability.
-
Electronic Character: The overall electron-withdrawing or -donating nature of the triazole ring can be quantified. Studies show that the 1,5-disubstituted triazole is more inductively electron-withdrawing than its 1,4- and 2,4-isomers.[23]
Impact of Isomerism
The point of attachment to the triazole ring is critical. For example, in phenyl-substituted triazoles, the 1,4- and 2,4-isomers are found to be carbocation-stabilizing, whereas the 1,5-isomer is destabilizing.[23] This has profound implications for reactivity and the stability of intermediates in chemical reactions. Computationally, the relative Gibbs free energies of different isomers can be calculated to predict which is thermodynamically more stable.[10]
Quantitative Data Summary
The following table summarizes representative thermodynamic and stability data for select substituted 1,2,3-triazoles, illustrating the impact of substitution.
| Compound | Enthalpy of Formation (kJ/mol) | Method | Decomposition Temp. (Td, °C) | Density (g/cm³) | Reference(s) |
| 2-Methyl-4-nitro-1,2,3-triazole | +228.7 (gas, exp.) | Combustion & Sublimation | 142-319 (range for various polynitro-aryl derivatives) | - | [10][24] |
| 1-Ethyl-4-nitro-1,2,3-triazole | - | - | - | - | [10] |
| Fused Pyrazolo-Triazole (Cpd. 7) | +606 to +865 (solid, calc. for series) | DFT | 108 | 1.79 | [16] |
| Fused Pyrazolo-Triazole (Cpd. 8) | +606 to +865 (solid, calc. for series) | DFT | 165 | 1.76 | [16] |
| 1-(2-methoxy,-3,5-dinitrophenyl)-1H-1,2,3-triazole | +253.5 (calc.) | DFT | - | 1.57 | [24] |
Implications for Drug Discovery and Materials Science
-
Drug Development: Thermodynamic stability is a critical attribute for any active pharmaceutical ingredient (API), affecting its shelf-life, formulation, and processing.[14] DSC is a key tool in the preclinical phase to assess this. Furthermore, understanding the thermodynamics of ligand binding is central to rational drug design. The Gibbs free energy of binding (ΔGbind), which can be estimated via computational docking studies, dictates the affinity of a triazole-based drug for its biological target.[9]
-
Materials Science: For energetic materials, the goal is often to maximize the enthalpy of formation while maintaining high thermal stability and low sensitivity to impact or friction.[7] The computational and experimental workflows described here are central to the design-synthesis-test cycle for new energetic compounds. By strategically placing substituents, scientists can tune the thermodynamic properties to achieve a desired balance of energy and safety.[16][17][18]
Conclusion and Future Outlook
The thermodynamic properties of substituted 1,2,3-triazoles are fundamental to their application across the chemical sciences. A synergistic approach, combining the precision of experimental techniques like calorimetry with the predictive power of computational chemistry, provides the most comprehensive understanding. This dual methodology allows for the validation of theoretical models and provides a robust framework for the rational design of new molecules. As synthetic methods become more advanced, enabling the creation of increasingly complex triazole architectures, the continued detailed characterization of their thermodynamic landscapes will be essential for unlocking their full potential in next-generation pharmaceuticals, functional materials, and safer energetic systems.
References
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Belhboub, A., et al. (2021). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. [Link]
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Wikipedia. (n.d.). 1,2,3-Triazole. [Link]
-
Shaabani, S., et al. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? European Journal of Medicinal Chemistry. [Link]
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Banu, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Kaur, K., & Kumar, V. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). Structures and properties of 1,2,3-triazoles and 1,2,4-triazoles. [Link]
-
ResearchGate. (n.d.). Heat capacities and thermodynamic functions of three 1-benzyl-4-aryl-1H-1,2,3-triazoles in the temperature range of (0 – Tm) K. [Link]
-
ResearchGate. (2025). Theoretical study of gas-phase formation enthalpies and isomerism for 4(5)-nitro-1,2,3-triazole and its N-alkyl derivatives and experimental determination of formation enthalpy for 2-methyl-4-nitro-1,2,3-triazole. [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
Singh, H., et al. (2012). Computational Studies on Nitro Derivatives of 1-Hydroxy-1,2,4-triazole. Journal of Energetic Materials. [Link]
-
ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
ACS Publications. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
RSC Publishing. (n.d.). Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. CrystEngComm. [Link]
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DeLisio, J. B., & Miller, M. S. (2019). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. ACS Omega. [Link]
-
MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [Link]
-
RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. [Link]
-
ResearchGate. (2025). Synthesis and properties of nitro-1,2,3-triazoles (Review). [Link]
-
ResearchGate. (n.d.). (a) Gibbs free energy profile for coupling of the 1,2,3‐benzotriazoles... [Link]
-
ResearchGate. (n.d.). Computational studies on the triazole-based high energy materials. [Link]
-
MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]
-
Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Free energy of binding (FEB) of 1,2,3-triazole compounds. [Link]
-
ResearchGate. (2025). (PDF) Structure–property study of new[3][6][7]-triazole liquid crystalline derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. [Link]
-
IOSR Journal. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. [Link]
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Methodological & Application
Application Notes and Protocols: Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate in Coordination Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Among the vast array of heterocyclic scaffolds, 1,2,3-triazoles have emerged as privileged building blocks due to their facile synthesis via "click chemistry," high chemical stability, and versatile coordination behavior.[1][2] This application note focuses on a specific, yet highly promising derivative: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate .
The strategic placement of an ethyl group at the N2 position of the triazole ring, coupled with a methyl carboxylate at the C4 position, imparts a unique combination of steric and electronic properties to the ligand. This substitution pattern influences the ligand's coordination modes, the stability of the resulting metal complexes, and their potential applications in catalysis, materials science, and medicinal chemistry.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, complete with detailed experimental protocols for its use as a ligand in the synthesis of novel coordination compounds.
Ligand Synthesis: A Regioselective Approach
The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is achieved through a regioselective N-alkylation of the readily available precursor, methyl 1H-1,2,3-triazole-4-carboxylate. The regioselectivity of the alkylation is a critical aspect, as the triazole ring presents multiple nitrogen atoms available for substitution. The N2-alkylation is often favored under specific conditions, leading to the desired isomer.[5][6]
Caption: Synthesis of the target ligand via N-alkylation.
Protocol 1: Synthesis of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
This protocol is adapted from the synthesis of the analogous methyl derivative.[7]
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution.
-
Alkylation: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold deionized water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired N2-ethyl isomer.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Singlet for the triazole C5-H; Quartet and triplet for the N-ethyl group; Singlet for the O-methyl group. |
| ¹³C NMR | Resonances for the triazole ring carbons, the ethyl group carbons, the ester carbonyl carbon, and the methyl ester carbon. |
| IR (cm⁻¹) | C=O stretching of the ester group (~1720-1740 cm⁻¹); C=N and N=N stretching of the triazole ring. |
| Mass Spec. | Molecular ion peak corresponding to the formula C₆H₉N₃O₂. |
Coordination Chemistry: A Versatile Ligating Motif
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate offers multiple potential coordination sites, primarily through the N3 nitrogen of the triazole ring and the carbonyl oxygen of the ester group. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging, leading to the formation of discrete molecular complexes or extended coordination polymers.[9][10][11] The ethyl group at the N2 position provides steric bulk that can influence the geometry and dimensionality of the resulting metal-organic frameworks.
Caption: Potential coordination modes of the ligand.
The choice of metal ion, counter-anion, and reaction conditions (solvent, temperature, pH) will ultimately dictate the final structure and properties of the coordination compound.[10]
Protocol 2: General Synthesis of a Metal Complex
This protocol provides a general guideline for the synthesis of a coordination compound using methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate as a ligand.
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (Ligand)
-
A metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, Zn(ClO₄)₂)
-
Solvent (e.g., methanol, ethanol, acetonitrile, DMF)
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 0.2 mmol) in a suitable solvent (e.g., 10 mL of methanol).
-
Metal Salt Solution: In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same or a miscible solvent (e.g., 5 mL of methanol).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Crystallization: Several methods can be employed for crystallization:
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Solvent Diffusion: Layer a less soluble solvent (e.g., diethyl ether) on top of the reaction mixture.
-
Hydrothermal/Solvothermal: Transfer the reaction mixture to a Teflon-lined autoclave and heat at a specific temperature for a defined period.
-
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and air-dry.
Characterization of Coordination Compounds
A thorough characterization of the newly synthesized metal complexes is essential to determine their structure and properties.
Caption: Workflow for the characterization of coordination compounds.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and packing arrangements.[9]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and triazole groups.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of solvent molecules.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes with paramagnetic metal centers.
Potential Applications
The coordination complexes derived from methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate are anticipated to have applications in several areas:
-
Catalysis: The well-defined coordination environment around the metal center can be exploited for various catalytic transformations.[12]
-
Luminescent Materials: The combination of the organic ligand with suitable metal ions (e.g., Zn(II), Cd(II), or lanthanides) can lead to materials with interesting photoluminescent properties.[10]
-
Magnetic Materials: The triazole ring can act as a bridge between paramagnetic metal centers, mediating magnetic exchange interactions and leading to the formation of single-molecule magnets or magnetic coordination polymers.[9]
-
Bioinorganic Chemistry and Drug Development: Triazole derivatives are known for their biological activity. Metal complexes of this ligand could exhibit enhanced or novel therapeutic properties.
Conclusion
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a promising ligand for the construction of a diverse range of coordination compounds. Its synthesis is straightforward, and its versatile coordination behavior allows for the rational design of metal complexes with desired structures and functionalities. The detailed protocols and characterization workflows provided in this application note are intended to facilitate the exploration of this ligand's potential in various fields of chemical research and development.
References
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- Zhang, X., Chen, Y., & Li, F. (2013). Three 3-amino-1, 2, 4-triazole-based cobalt (II) complexes incorporating with different carboxylate coligands: synthesis, crystal structures, and magnetic behavior.
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- Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical reviews, 112(2), 1126-1162.
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.
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The Rising Star in Medicinal Chemistry: Application Notes for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Introduction: The Unassuming Power of the 1,2,3-Triazole Scaffold
In the landscape of medicinal chemistry, the 1,2,3-triazole ring system has emerged as a "privileged" scaffold. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it a versatile building block in drug discovery.[1] The triazole core can act as a bioisostere for amide bonds, enhancing the pharmacological profile of a molecule.[2] This has led to the development of several FDA-approved drugs containing this moiety, such as the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole.[2]
Within this promising class of compounds, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate represents a simple yet intriguing molecule. The N2 substitution on the triazole ring is a key feature, as it influences the electronic properties and spatial arrangement of the molecule, which in turn dictates its interaction with biological targets. This application note will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate and its derivatives in a medicinal chemistry context.
Synthesis and Characterization: A Practical Guide
The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can be reliably achieved through the N-alkylation of a precursor, methyl 1H-1,2,3-triazole-4-carboxylate. This method offers a high degree of regioselectivity for the N2 position under controlled conditions.
Protocol 1: Synthesis of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add ethyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate as the major product.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of the title compound.
Medicinal Chemistry Applications: Exploring the Potential
While specific biological data for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is not extensively reported in the literature, the broader class of 1,2,3-triazole derivatives has demonstrated a wide spectrum of pharmacological activities.[3] This suggests that the title compound could serve as a valuable scaffold or lead compound in various therapeutic areas.
Potential Therapeutic Areas:
-
Anticancer: Many 1,2,3-triazole derivatives have shown potent anticancer activity against various cell lines.[4] The mechanism often involves the inhibition of key enzymes or disruption of cellular processes like tubulin polymerization.[5]
-
Antimicrobial: The triazole ring is a cornerstone of many antifungal drugs. Furthermore, novel triazole derivatives have shown promising antibacterial activity, including against resistant strains.[6]
-
Antiviral: The structural similarity of the triazole ring to purine nucleosides has led to the development of potent antiviral agents.[3]
Structure-Activity Relationship (SAR) Insights:
Based on studies of related 1,2,3-triazole derivatives, the following SAR points can be considered for future optimization:
-
N-2 Substituent: The nature of the alkyl or aryl group at the N-2 position can significantly impact activity. The ethyl group in the title compound provides a balance of lipophilicity and size, which can be further modified to explore interactions with hydrophobic pockets of target proteins.
-
C-4 Carboxylate Group: The methyl ester at the C-4 position is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid to introduce a charge or converted to various amides to explore hydrogen bonding interactions.
-
C-5 Position: The unsubstituted C-5 position offers an opportunity for further functionalization to enhance potency and selectivity.
Experimental Protocols for Biological Evaluation
To unlock the therapeutic potential of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate and its analogs, a systematic biological evaluation is essential. The following are detailed protocols for initial in vitro screening.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow:
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution
-
96-well microplates
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria + medium), a negative control (medium only), and a vehicle control (bacteria + medium + DMSO).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: Add resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating bacterial growth).
Conclusion and Future Directions
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate presents a promising starting point for medicinal chemistry exploration. Its straightforward synthesis and the known biological potential of the 1,2,3-triazole scaffold warrant a thorough investigation of its properties. The protocols provided herein offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activities of this compound and its future derivatives. Further studies should focus on derivatization to build a comprehensive SAR profile, identification of specific molecular targets, and in vivo efficacy studies for promising lead compounds. The versatility of the triazole ring suggests that with creative chemical modification, novel therapeutic agents with significant clinical potential can be developed from this humble yet powerful core.
References
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024-01-30). Taylor & Francis. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026-01-11). ACS Omega. [Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and antimicrobial activity of new substituted 1,2,4-triazoles and their acyclic C-nucleoside analogues. (n.d.). PubMed. [Link]
-
Triazole Derivatives and Their Biological Activity - A Review. (2025-08-07). ResearchGate. [Link]
-
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). ScienceDirect. [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. [Link]
-
Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). MDPI. [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI. [Link]
-
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. (n.d.). National Institutes of Health. [Link]
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Application Notes and Protocols for the Functionalization of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Modern Chemistry
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology. Its prevalence is largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[1][2] The resulting triazole ring is not merely a passive linker; it is a robust, aromatic heterocycle with a significant dipole moment, capable of engaging in hydrogen bonding and other non-covalent interactions.[3] These properties make it an excellent bioisostere for the amide bond, enhancing the pharmacokinetic profiles of drug candidates.[3]
The subject of this guide, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, is a versatile building block for chemical diversification. The presence of multiple reactive handles—the ester, the N-ethyl group, and the C-H bond at the 5-position of the triazole ring—offers a rich landscape for functionalization. This document provides detailed protocols for key transformations of this molecule, empowering researchers in drug discovery and materials science to unlock its synthetic potential.
Strategic Overview of Functionalization Pathways
The functionalization of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can be approached through three primary strategies, each targeting a different part of the molecule. This modular approach allows for the systematic exploration of chemical space around the triazole core.
Figure 1. Strategic functionalization pathways for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Part 1: Functionalization of the Carboxylate Group
The ester at the C4 position is a prime site for initial modifications, providing access to key intermediates such as the carboxylic acid and the primary alcohol.
Protocol 1.1: Saponification to 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks a plethora of subsequent reactions, most notably amide bond formation. This protocol employs a standard base-catalyzed hydrolysis. The choice of sodium hydroxide in a mixed aqueous-alcoholic solvent system ensures both the solubility of the starting material and the efficiency of the saponification reaction.[4]
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid as a solid.
Data Summary Table:
| Parameter | Value |
| Reactants | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, NaOH |
| Solvent | EtOH/H₂O |
| Temperature | Reflux |
| Typical Yield | >90% |
| Purification | Acid-base extraction |
Protocol 1.2: Amide Coupling of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
Rationale: Amide bond formation is one of the most frequently employed reactions in drug discovery.[5] This protocol utilizes a common and effective set of coupling reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide activator, 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to neutralize the generated acids. This method is known for its broad functional group tolerance and high yields.[5]
Materials:
-
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. Amide coupling workflow.
Protocol 1.3: Reduction to (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Rationale: The reduction of the ester to a primary alcohol provides another key synthetic handle for further diversification, such as etherification or conversion to a leaving group for nucleophilic substitution. Sodium borohydride in methanol is a mild and selective reducing agent for esters, offering a practical and scalable method for this transformation.[6][7]
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Data Summary Table:
| Parameter | Value |
| Reactants | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, NaBH₄ |
| Solvent | MeOH |
| Temperature | 0 °C to rt |
| Typical Yield | 70-90% |
| Purification | Column chromatography |
Part 2: Functionalization of the Triazole Ring
Protocol 2.1: Palladium-Catalyzed C-H Arylation at the C5 Position
Rationale: Direct C-H functionalization is a powerful strategy for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[8] Palladium catalysis has been successfully employed for the C-H arylation of 1,2,3-triazoles.[8] This protocol is adapted from established methods for the arylation of related triazole systems and utilizes palladium(II) acetate as the catalyst.
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table:
| Parameter | Value |
| Reactants | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, Aryl halide |
| Catalyst | Pd(OAc)₂ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or Toluene |
| Temperature | 100-120 °C |
| Purification | Column chromatography |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this application note provide a robust starting point for the chemical diversification of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. By leveraging the distinct reactivity of the ester and the triazole ring, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and for the development of new materials. The provided methods are based on well-established and reliable chemical transformations, ensuring a high rate of success and adaptability to a wide range of substrates.
References
-
Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Available at: [Link]
-
García-Rios, E., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and beyond. ChemRxiv. Available at: [Link]
-
Vaitla, J., et al. (2021). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ResearchGate. Available at: [Link]
-
Banda, D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Wu, J., et al. (2015). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. ResearchGate. Available at: [Link]
-
Redkin, R. G., et al. (2022). Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2022). Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Drug Delivery Technology. Available at: [Link]
-
Tellez, F. A., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. Available at: [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. Available at: [Link]
-
Valverde, R., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. Available at: [Link]
-
Krasavin, M., et al. (2018). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Schoffelen, S., et al. (2018). Synthesis of Benzo[5][9]thiazolo[2,3-c][5][8][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]
-
Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available at: [Link]
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Application Note: Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate - A Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Ascendancy of the 1,2,3-Triazole Moiety in Modern Chemistry
The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] This five-membered aromatic heterocycle, containing three contiguous nitrogen atoms, is not found in nature, yet its unique physicochemical properties make it an invaluable component in the design of novel functional molecules.[1] The triazole core can act as a bioisostere for amide bonds, mimicking both trans- and cis-amide conformations depending on its substitution pattern.[3] This mimicry, coupled with its metabolic stability and capacity for hydrogen bonding, has led to the incorporation of 1,2,3-triazoles into a range of approved therapeutics, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[3]
This application note focuses on methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate , a highly versatile and functionalizable building block. The strategic placement of the ethyl group at the N-2 position, along with the methyl ester at C-4, provides a stable yet reactive platform for the synthesis of a diverse array of complex molecules. We will provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration into valuable carboxylic acid and carboxamide derivatives, which are pivotal in drug discovery and development.
Core Attributes of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
The utility of this building block stems from several key features:
-
Regiochemical Stability: The N-2 substitution provides a single, stable regioisomer, avoiding the complexities often associated with mixtures of N-1 and N-2 substituted triazoles that can arise in certain synthetic routes.
-
Orthogonal Reactivity: The methyl ester at the C-4 position offers a distinct reactive handle that can be manipulated independently of the triazole core and the N-2 substituent. This allows for sequential and controlled modifications.
-
Tunable Physicochemical Properties: The ethyl group at the N-2 position imparts a degree of lipophilicity, which can be crucial for modulating the solubility and membrane permeability of target molecules.
-
Scaffold for Elaboration: The triazole ring itself can participate in further functionalization, although the C-5 position is the most common site for such modifications.
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is achieved through a reliable two-step process, commencing with the synthesis of the parent 1H-triazole followed by regioselective N-alkylation.
Protocol 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
This initial step involves the [3+2] cycloaddition of an azide source with a suitable alkyne. A well-established method utilizes trimethylsilyl azide and methyl propiolate.
Reaction Scheme:
Sources
Application Notes and Protocols for the Catalytic Exploration of Metal Complexes with Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Foreword for the Advanced Researcher
In the dynamic landscape of homogeneous catalysis, the quest for novel ligand architectures that impart unique reactivity, selectivity, and stability upon metal centers is a perpetual frontier. The 1,2,3-triazole scaffold, a beneficiary of the robust and versatile "click" chemistry, has emerged as a privileged structural motif in ligand design.[1] Its inherent modularity allows for facile tuning of steric and electronic properties. This guide is crafted for researchers, medicinal chemists, and drug development professionals poised at the edge of discovery. We will delve into the catalytic potential of metal complexes featuring a specific, yet underexplored, ligand: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate .
While the broader family of 1,2,3-triazole-based ligands has seen successful application in a variety of cross-coupling reactions,[2] this particular N2-substituted isomer remains a largely untapped resource. This document, therefore, serves not as a mere recitation of established procedures, but as a strategic roadmap for the synthesis, characterization, and catalytic evaluation of its metal complexes. The protocols herein are built upon established principles and analogous systems, providing a robust foundation for your investigations. We will emphasize the "why" behind the "how," empowering you to not only replicate but also innovate.
I. The Scientific Rationale: Why Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate?
The strategic selection of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate as a ligand is predicated on several key molecular attributes that are hypothesized to influence catalytic performance.
-
Coordination Geometry: The 1,2,3-triazole ring offers multiple nitrogen atoms for coordination with a transition metal. The N2-substitution pattern in our target ligand is expected to favor coordination through the N3 atom, influencing the geometry and electronic environment of the resulting metal complex.[3]
-
Electronic Tuning: The ester functionality at the C4 position acts as an electron-withdrawing group, which can modulate the electron density at the coordinating nitrogen atom. This, in turn, can impact the stability of the metal-ligand bond and the reactivity of the catalytic species in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Influence: The ethyl group at the N2 position provides a degree of steric bulk near the metal center. This can play a crucial role in promoting reductive elimination and preventing catalyst deactivation pathways like the formation of inactive dimeric species.
These features suggest that metal complexes of this ligand, particularly with late transition metals like palladium, are promising candidates for catalyzing a range of organic transformations.
II. Synthesis of the Ligand: Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
The synthesis of the target ligand is a critical first step. Based on established procedures for the alkylation of 1H-1,2,3-triazole-4-carboxylates,[4] we propose a straightforward and scalable protocol.
Protocol 1: Synthesis of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Workflow Diagram:
Caption: Workflow for the synthesis of the target triazole ligand.
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Slowly add ethyl iodide (1.2 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the desired N2-ethylated isomer. The formation of other isomers is possible, and careful separation is crucial.[4]
Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Preparation of Palladium(II) Pre-catalysts
For initial screening of catalytic activity, the in situ generation of the active catalyst is often the most efficient approach. However, the synthesis and characterization of a well-defined palladium(II) complex can provide valuable insights into the catalyst structure and stability.
Protocol 2: Synthesis of a Dichloro(bis-ligand)palladium(II) Complex
Workflow Diagram:
Caption: General workflow for the synthesis of a palladium(II) complex.
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (the ligand, L)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ligand (2.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous DCM.
-
Slowly add the palladium solution to the stirred ligand solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. A color change or precipitation may be observed.
-
If a precipitate forms, it can be collected by filtration, washed with cold DCM, and dried under vacuum. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
The resulting complex, likely of the form [PdCl₂(L)₂], should be characterized by elemental analysis, FT-IR, and, if possible, single-crystal X-ray diffraction to confirm its structure.
IV. Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] Palladium complexes bearing nitrogen-donor ligands have shown considerable efficacy in this transformation. The following protocol provides a starting point for evaluating the catalytic activity of your synthesized complex or an in situ generated catalyst.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or the synthesized [PdCl₂(L)₂])
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (the ligand, L)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
Procedure (for in situ catalyst generation):
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium source (e.g., 1 mol% Pd(OAc)₂) and the ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: A Starting Point for Optimization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 2 | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | To be determined |
| 2 | Pd₂(dba)₃ (0.5) | 2 | K₃PO₄ (2) | Dioxane | 100 | 12 | To be determined |
| 3 | [PdCl₂(L)₂] (1) | - | Cs₂CO₃ (2) | DMF | 80 | 12 | To be determined |
Trustworthiness and Self-Validation:
-
Control Experiments: Always run a control reaction without the ligand to ascertain its role in the catalytic process. A reaction without the palladium source is also essential to rule out a non-catalyzed background reaction.
-
Reproducibility: Ensure all experiments are conducted at least in duplicate to confirm the validity of your results.
-
Catalyst Loading: Systematically vary the catalyst and ligand loading to determine the optimal conditions and turnover number (TON) and turnover frequency (TOF).
V. Potential Application in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction.[6] The electronic properties of the triazole ligand may also prove beneficial in this catalytic cycle.
Protocol 4: General Procedure for the Heck-Mizoroki Reaction
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., butyl acrylate)
-
Palladium source (e.g., Pd(OAc)₂)
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (the ligand, L)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the palladium source (e.g., 1 mol% Pd(OAc)₂) and the ligand (2-4 mol%) in the chosen solvent.
-
Add the aryl halide (1.0 eq), the alkene (1.2 eq), and the base (1.5 eq).
-
Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography or distillation.
VI. Concluding Remarks and Future Outlook
This guide provides a foundational framework for the synthesis and catalytic evaluation of metal complexes bearing methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. The protocols are designed to be starting points, and systematic optimization of reaction parameters is highly encouraged. The true potential of this ligand system will be unveiled through rigorous experimentation. We anticipate that these complexes will not only prove to be effective catalysts but will also open new avenues for ligand design and catalytic applications in organic synthesis and drug discovery.
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). (1,2,3-Triazol-5-ylidene)metal Complexes: A New Class of Potent Catalysts. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper, Silver, and Gold Complexes in C–H Bond Functionalization. Chemical Reviews, 115(17), 9342–9387. [Link]
-
Zhang, X., Dai, Q., Gao, W., & Liu, D. (2008). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7620–7626. [Link]
-
Buckley, B. R., & Fossey, J. S. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(20), 3579–3591. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. [Link]
Sources
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient, atom-economical, and innovative synthetic strategies to access novel heterocyclic scaffolds is therefore a cornerstone of modern chemical research. This guide moves beyond rote procedural descriptions to provide a strategic overview of three powerful, contemporary methodologies: Palladium-Catalyzed C-H Activation, Visible-Light Photoredox Catalysis, and Multi-Component Reactions (MCRs). For each strategy, we dissect the underlying mechanistic principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to not only replicate but also innovate.
Introduction: The Central Role of Heterocycles
Heterocyclic chemistry is a foundational pillar of drug discovery and materials science.[1] Nitrogen-containing heterocycles, in particular, are prevalent scaffolds in a multitude of FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of therapeutic activities including anticancer, antiviral, and anti-inflammatory effects.[3][4] The precise arrangement of heteroatoms within a cyclic framework imparts unique electronic and steric properties, enabling these molecules to engage with biological targets with high specificity. The ongoing challenge and opportunity lie in the rapid assembly of molecular complexity and the exploration of new chemical space.[5][6] This document details robust protocols for three cutting-edge synthetic approaches that address this need.
Strategy 1: Palladium-Catalyzed C–H Activation for Benzofuran Synthesis
The direct functionalization of otherwise inert C–H bonds has revolutionized synthetic logic, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[7][8] Palladium catalysis has been particularly effective in this domain.[9]
Mechanistic Rationale: The synthesis of benzofurans via C–H activation/oxidation from 2-hydroxystyrenes and iodobenzenes provides a powerful example.[10][11] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl iodide. The resulting Pd(II) species then coordinates to the styrene. A subsequent intramolecular C–H activation/palladation step forms a key palladacycle intermediate. This is followed by reductive elimination, which forges the new C-C bond and closes the furan ring, regenerating the Pd(0) catalyst to complete the cycle.
Diagram: Catalytic Cycle for Benzofuran Synthesis
Caption: Pd-catalyzed C-H activation cycle.
Protocol 1: Synthesis of 2-Phenylbenzofuran
This protocol is adapted from a palladium-catalyzed C–H activation/oxidation tandem reaction.[10][11]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Hydroxystyrene
-
Iodobenzene
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and PPh₃ (5.2 mg, 0.02 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous K₂CO₃ (138 mg, 1.0 mmol).
-
Solvent and Substrates: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add anhydrous DMF (2.0 mL), 2-hydroxystyrene (60 mg, 0.5 mmol), and iodobenzene (122 mg, 0.6 mmol).
-
Causality Note: The use of a slight excess of iodobenzene ensures complete consumption of the limiting styrene reagent. K₂CO₃ acts as the base required for the C-H activation step and to neutralize the HI generated.
-
-
Reaction: Seal the flask and heat the mixture at 120 °C in an oil bath for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-phenylbenzofuran product.
Validation & Characterization:
-
¹H NMR: Expect characteristic aromatic proton signals.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
HRMS (High-Resolution Mass Spectrometry): The [M+H]⁺ peak should match the calculated exact mass for C₁₄H₁₁O⁺.
Strategy 2: Visible-Light Photoredox Catalysis for Heterocycle Synthesis
Visible-light photoredox catalysis has emerged as a powerful and green technology, enabling unique bond formations under exceptionally mild conditions.[12][13] This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.[14]
Mechanistic Rationale: The synthesis of functionalized quinolines can be achieved via a photoredox-catalyzed three-component reaction.[15][16] An iridium-based photocatalyst, upon excitation by visible light (e.g., blue LEDs), becomes a potent oxidant. It can oxidize a tertiary amine, generating an α-amino radical. This radical then adds to an electron-deficient heterocycle or another coupling partner. A final SET event and subsequent steps regenerate the ground-state photocatalyst and yield the final product.[17] This process is redox-neutral, avoiding the need for stoichiometric chemical oxidants or reductants.[17]
Diagram: General Photoredox Reductive Quenching Cycle
Caption: Reductive quenching photoredox cycle.
Protocol 2: Iridium-Catalyzed Synthesis of a Substituted Quinoline
This protocol is a representative example based on dehydrogenative annulation strategies.[18][19]
Materials:
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium photocatalyst)
-
2-Aminobenzyl alcohol
-
Cyclohexanone
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Blue LED light source (450 nm)
Procedure:
-
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, combine the iridium photocatalyst (0.01 mmol, 1 mol%), 2-aminobenzyl alcohol (1.0 mmol), and K₂CO₃ (1.5 mmol).
-
Reagent Addition: Add anhydrous toluene (4.0 mL) followed by cyclohexanone (1.2 mmol).
-
Causality Note: Toluene is a suitable solvent that is generally inert under these photochemical conditions. The base is essential for the condensation and subsequent cyclization steps.
-
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature for 24 hours. A small fan should be used to maintain ambient temperature.
-
Workup: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired quinoline derivative.
Validation & Characterization:
-
¹H & ¹³C NMR: To confirm the fused aromatic structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the product.
Strategy 3: Multi-Component Reactions (MCRs) for Library Synthesis
MCRs are powerful processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[5][20] They are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.[6][21] The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry.[22][23]
Mechanistic Rationale: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[24][25] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This highly reactive species is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino carboxamide product.[25] By choosing bifunctional starting materials, the linear Ugi adduct can undergo a subsequent cyclization step, often in the same pot, to generate diverse heterocyclic scaffolds.[24][26]
Data Presentation: Substrate Scope in Ugi-Azide/Heck Cyclization
The following table summarizes the yields for a one-pot Ugi-azide and intramolecular Heck reaction sequence to produce complex tetracyclic tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones, demonstrating the reaction's tolerance for various functional groups.[26]
| Entry | Aldehyde Component (Ar) | Isocyanide | Yield (%)[26] |
| 1 | 2-Bromobenzaldehyde | tert-Butyl | 60 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | tert-Butyl | 58 |
| 3 | 2-Bromobenzaldehyde | Ethyl Isocyanoacetate | 79 |
| 4 | 2-Bromo-5-nitrobenzaldehyde | Ethyl Isocyanoacetate | 73 |
| 5 | 2-Bromo-4,5-dimethoxybenzaldehyde | Ethyl Isocyanoacetate | 75 |
Protocol 3: One-Pot Ugi-Azide/Heck Reaction for a Tetracyclic Heterocycle
This protocol demonstrates a powerful sequence combining an MCR with a transition-metal catalyzed cyclization.[26]
Materials:
-
2-Bromobenzaldehyde
-
Allylamine hydrochloride
-
Trimethylsilyl azide (TMSN₃)
-
tert-Butyl isocyanide
-
Triethylamine (Et₃N)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
Procedure: Step A: Ugi-Azide Reaction
-
Reaction Setup: To a sealed vial, add 2-bromobenzaldehyde (1.0 mmol), allylamine hydrochloride (1.0 mmol), and Et₃N (1.5 mmol) in MeOH (5 mL).
-
Reagent Addition: Add TMSN₃ (1.0 mmol) followed by tert-butyl isocyanide (1.0 mmol).
-
Causality Note: Et₃N is used to neutralize the hydrochloride salt and the acid generated during the reaction. TMSN₃ serves as a safe and effective source for the azide component.
-
-
Reaction: Heat the sealed vial at 40 °C for 24 hours.
-
Isolation (Intermediate): Upon completion, filter the reaction mixture and evaporate the solvent under vacuum. The crude Ugi adduct can be purified by chromatography or used directly in the next step.
Step B: Intramolecular Heck Reaction 5. Catalyst Setup: In a new flask, combine the crude Ugi adduct from Step A (1.0 mmol), Pd(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (2.0 mmol) in MeCN (3 mL).
- Causality Note: The Pd(0) catalyst, formed in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond. The phosphine ligand stabilizes the palladium complex and promotes the desired reactivity.
- Cyclization: Stir the mixture at 105 °C for 3 hours under a nitrogen atmosphere.
- Workup and Purification: After cooling, perform an aqueous workup and purify the crude product by flash chromatography to afford the final tetracyclic heterocycle.
Validation & Characterization:
-
NMR (¹H, ¹³C, COSY, HSQC): Essential for confirming the complex polycyclic structure and regiochemistry of the cyclization.
-
HRMS: To confirm the elemental composition.
References
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Singh, P. P., Singh, P. K., Beg, M. Z., Kashyap, A., & Srivastava, V. (2021). Recent applications of photoredox catalysis in O-heterocycles: A short review. Synthetic Communications, 51(20), 3033-3058. [Link]
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Rodríguez, P. N., Ghashghaei, O., Bagán, A., Escolano, C., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(5), 1144. [Link]
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Tivari, S., Beg, M. Z., Kashyap, A., & Srivastava, V. (2021). Recent applications of photoredox catalysis in O- heterocycles: A short review. Synthetic Communications, 51(20), 3033-3058. [Link]
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Bedard, N., Fistrovich, A., Schofield, K., Shaw, A., & Hulme, C. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Multicomponent Reactions towards Heterocycles (pp. 359-409). Wiley. [Link]
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Author, A. et al. (Year). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]
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Author, A. et al. (Year). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]
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Author, A. et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]
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Rodríguez, P. N., Ghashghaei, O., Bagán, A., Escolano, C., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
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Sivaraj, N., Sakthivel, K., Kikushima, K., Kostić, M. D., Dohi, T., & Fateh, V. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
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Author, A. et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry. [Link]
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Author, A. et al. (2023). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Medicinal Chemistry. [Link]
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Wang, D. Z., & Zhao, B. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
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Author, A. (Year). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]
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Author, A. (Year). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Journal Name. [Link]
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Dicks, A. P., & Batey, R. A. (2009). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 20(1), 57-65. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 488. [Link]
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Author, A. (Year). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]
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Author, A. (Year). Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. Journal Name. [Link]
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Author, A. (Year). Transition Metal-Catalyzed Heterocycle Synthesis via C-H Activation. Journal Name. [Link]
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Shaabani, A., Afshari, R., & Hooshmand, S. E. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 1573-1579. [Link]
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Ren, J., Xiong, Y., Li, Q., Wang, B., Wang, G., Wang, B., Liu, H., & Yang, X. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. [Link]
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Author, A. (Year). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Journal of Organic Chemistry. [Link]
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Author, A. (Year). Synthesis of various N-heterocycles using the four-component Ugi reaction. Journal Name. [Link]
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Sharma, A., Sharma, V., & Kumar, V. (2017). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 5, 33. [Link]
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Author, A. (Year). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]
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Author, A. (Year). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
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El Kazzouli, S., & Koubachi, J. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(49), 29334-29368. [Link]
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Author, A. (Year). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3- diyne. ChemRxiv. [Link]
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Prier, C. K., & MacMillan, D. W. C. (2014). Photoredox route to medically-important heterocycles. Chemistry World. [Link]
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Author, A. (Year). Photoredox Catalysis. MacMillan Group. [Link]
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Author, A. (Year). Synthesis of quinolines by iridium catalyzed protocol. ResearchGate. [Link]
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Author, A. (Year). Iridium-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols with secondary alcohols. ResearchGate. [Link]
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Author, A. (Year). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
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Author, A. (Year). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
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Snieckus, V. (2018). Synthesis of Quinolines by a Photoredox Catalytic Three-Component Reaction. Synfacts, 14(11), 1145. [Link]
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experimental procedure for scaling up synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
An Application Note and Protocol for the Scaled-Up Synthesis of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Introduction
The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which contribute to its frequent use as a bioisostere for amide bonds. The specific functionalization of this heterocyclic system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a detailed protocol for the scaled-up synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a potentially valuable building block for drug discovery and development. The described procedure is designed to be a robust and scalable process, with a strong emphasis on safety, efficiency, and product purity.
The synthesis is based on the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, mild reaction conditions, and a high tolerance for various functional groups, making it an ideal choice for large-scale production. In this protocol, ethyl azide is reacted with methyl propiolate in the presence of a copper(I) catalyst to yield the desired product.
Reaction Mechanism and Scientific Rationale
The CuAAC reaction proceeds through a well-established catalytic cycle. Initially, a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent, coordinates with the terminal alkyne, methyl propiolate. This coordination increases the acidity of the alkyne's terminal proton, facilitating the formation of a copper(I) acetylide intermediate. Simultaneously, the ethyl azide coordinates to the copper center. This is followed by a [3+2] cycloaddition reaction between the azide and the activated alkyne, leading to the formation of a six-membered copper-containing intermediate. Subsequent ring contraction and protonolysis release the 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.
The choice of a copper(I) catalyst is critical for the regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted triazole isomer. For the synthesis of the 2-substituted isomer, a ruthenium-catalyzed reaction is typically employed. However, for the purpose of this application note, we will focus on the more common and often more scalable copper-catalyzed approach, which would yield the corresponding 1-ethyl-1H-1,2,3-triazole isomer. The principles of scale-up discussed herein are broadly applicable to both isomers.
Experimental Workflow
The following diagram illustrates the overall workflow for the scaled-up synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Caption: Overall workflow for the scaled-up synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| Ethyl Azide | C₂H₅N₃ | 71.08 | 1.0 | 71.08 | ~80 | ~0.89 | Caution: Potentially explosive. Handle with care. |
| Methyl Propiolate | C₄H₄O₂ | 84.07 | 1.0 | 84.07 | 86.7 | 0.97 | Lachrymator. Handle in a fume hood. |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.05 | 12.48 | - | - | Catalyst precursor. |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.1 | 19.81 | - | - | Reducing agent. |
| tert-Butanol | C₄H₁₀O | 74.12 | - | - | 1 L | 0.781 | Solvent. |
| Water | H₂O | 18.02 | - | - | 1 L | 1.00 | Solvent. |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | As needed | 1.33 | Extraction solvent. |
| Brine | Saturated NaCl(aq) | - | - | - | As needed | ~1.2 | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | - | Drying agent. |
Detailed Experimental Protocol
1. Reactor Setup and Inerting:
-
A 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled.
-
The system is thoroughly dried and purged with nitrogen to establish an inert atmosphere. This is crucial to prevent the oxidation of the copper(I) catalyst.
2. Catalyst Preparation:
-
In a separate flask, dissolve copper(II) sulfate pentahydrate (12.48 g, 0.05 mol) and sodium ascorbate (19.81 g, 0.1 mol) in a mixture of tert-butanol (1 L) and deionized water (1 L).
-
Stir the mixture until a homogenous solution is formed. The solution should turn a pale yellow or colorless, indicating the formation of the active copper(I) species.
3. Reaction Execution:
-
Charge the prepared catalyst solution into the 5 L reactor.
-
Begin vigorous stirring and maintain a gentle nitrogen flow.
-
In the dropping funnel, place methyl propiolate (84.07 g, 1.0 mol).
-
Add the methyl propiolate dropwise to the reactor over a period of 30-45 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30 °C using a water bath if necessary.
-
Once the addition of methyl propiolate is complete, begin the dropwise addition of ethyl azide (71.08 g, 1.0 mol) from a separate dropping funnel over a period of 1-1.5 hours. Caution: Ethyl azide is a potentially explosive and volatile compound. It should be handled with appropriate safety precautions, including a blast shield.
-
After the addition of ethyl azide is complete, allow the reaction to stir at room temperature for 12-16 hours.
4. Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
5. Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding 500 mL of a saturated aqueous solution of ammonium chloride to the reactor. This will complex with the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
6. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The choice of purification method will depend on the purity of the crude product and the desired final purity.
Process Safety and Risk Mitigation
-
Ethyl Azide: This is a high-energy compound and should be handled with extreme care. Avoid friction, shock, and elevated temperatures. Always work behind a blast shield and in a well-ventilated fume hood.
-
Exotherm Control: The CuAAC reaction is exothermic. For scaled-up syntheses, controlled addition of reagents and efficient heat dissipation are critical to prevent a runaway reaction. The use of a jacketed reactor with a cooling system is highly recommended for larger scales.
-
Copper Catalyst: While copper is not highly toxic, it is an environmental hazard. All copper-containing waste should be collected and disposed of according to local regulations.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Results and Discussion
The expected yield of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate from this protocol is in the range of 85-95%. The purity of the final product should be >98% as determined by NMR and LC-MS.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| Mass Spectrum | [M+H]⁺ = 156.08 |
Potential challenges in scaling up this synthesis include:
-
Heat Management: As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." A powerful overhead stirrer is necessary.
-
Purification: Purification of large quantities of material can be challenging. Recrystallization is often the most efficient method for large-scale purification, but may require significant optimization of solvent systems.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate via a copper(I)-catalyzed azide-alkyne cycloaddition. By following the detailed steps and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The principles and considerations discussed herein are broadly applicable to the scale-up of other "click chemistry" reactions.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 4. A mechanistic overview. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
Application Notes and Protocols for the Derivatization of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate for Biological Screening
Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry.[1][2] This five-membered, nitrogen-rich heterocycle is not a common motif in nature, yet its synthetic accessibility and remarkable physicochemical properties have led to its classification as a "privileged" scaffold in drug discovery.[3] The high dipole moment, capacity for hydrogen bonding, and exceptional stability to metabolic degradation make the 1,2,3-triazole a desirable isostere for other functional groups, enhancing the pharmacokinetic profiles of bioactive molecules.[4] Derivatives of 1,2,3-triazole have demonstrated a vast spectrum of pharmacological activities, including potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] Several FDA-approved drugs, such as the antibiotic Cefatrizine and the beta-lactamase inhibitor Tazobactam, feature this versatile heterocyclic core, underscoring its clinical significance.
This guide provides a comprehensive framework for the derivatization of a key intermediate, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, to generate a library of novel compounds for biological screening. We will explore the chemical logic behind the derivatization strategies and provide detailed, field-tested protocols for synthesis and subsequent biological evaluation.
Part 1: Synthesis of the Starting Material: Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
The synthesis of the target scaffold begins with the readily available methyl 1H-1,2,3-triazole-4-carboxylate. The key transformation is the regioselective N-alkylation to introduce the ethyl group at the 2-position of the triazole ring.
Experimental Protocol: N-Ethylation of Methyl 1H-1,2,3-triazole-4-carboxylate
Rationale: This procedure is adapted from the well-established N-alkylation of similar triazole systems.[6] The use of a polar aprotic solvent like DMF facilitates the reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the triazole ring, allowing for nucleophilic attack on the ethylating agent.
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add ethyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization Strategies and Protocols
The carboxylate ester functionality of the starting material is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.
Strategy 1: Hydrolysis to 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
Causality: The hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate for further derivatization, such as amidation reactions with a wider range of amines via peptide coupling reagents.
Experimental Protocol: Saponification of the Methyl Ester
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of methanol or THF and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the desired carboxylic acid.
Strategy 2: Amidation to N-substituted-2-ethyl-2H-1,2,3-triazole-4-carboxamides
Causality: The conversion of the ester to a diverse library of amides is a common and effective strategy in medicinal chemistry to modulate biological activity and physicochemical properties.[7] The amide bond introduces a hydrogen bond donor and acceptor, which can be crucial for target binding.
Experimental Protocol: Direct Aminolysis of the Methyl Ester
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
-
A diverse library of primary and secondary amines
-
Methanol (MeOH) or a suitable high-boiling point solvent (e.g., xylenes)
-
Sodium methoxide (catalytic amount, if necessary)
Procedure:
-
In a sealed tube, dissolve methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in methanol or another suitable solvent.
-
Add the desired amine (1.5-2.0 eq). For less reactive amines, a catalytic amount of sodium methoxide can be added.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the corresponding amide derivative.
Workflow for Derivatization:
Caption: Derivatization workflow for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Part 3: Protocols for Biological Screening
A systematic biological evaluation is crucial to identify promising lead compounds from the synthesized library. The following protocols outline standard in vitro assays for assessing antimicrobial and anticancer activities.
Protocol 1: Antimicrobial Susceptibility Testing
Rationale: The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental assays to quantify the antimicrobial potency of the synthesized compounds.[8][9][10][11]
Materials:
-
Synthesized triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure for MIC Determination:
-
Prepare a stock solution of each triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
Procedure for MBC Determination:
-
Following MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto agar plates of the appropriate growth medium.
-
Incubate the plates under suitable conditions.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[8][9]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Rationale: The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14] It measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Enzyme Inhibition Assay (General Framework)
Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[15][16] This general protocol can be adapted to screen the synthesized triazole derivatives against a target enzyme of interest.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution for optimal enzyme activity
-
Synthesized triazole derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the enzyme in its optimal buffer.
-
Add various concentrations of the synthesized triazole derivatives to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a short period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (either substrate depletion or product formation) over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
Table 1: Exemplary Data for a Synthesized Amide Library
| Compound ID | R¹ | R² | Yield (%) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 |
| TA-01 | H | Phenyl | 85 | 16 | 12.5 |
| TA-02 | H | 4-Chlorophenyl | 82 | 8 | 8.2 |
| TA-03 | H | Cyclohexyl | 75 | 32 | 25.1 |
| TA-04 | CH₃ | CH₃ | 68 | >64 | >50 |
Logical Flow of Biological Screening:
Caption: Logical workflow for the biological screening of the synthesized triazole library.
Conclusion and Future Directions
The derivatization of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate offers a facile and efficient route to a diverse library of novel compounds with significant potential for biological activity. The protocols outlined in this guide provide a robust starting point for the synthesis and screening of these derivatives. Future work should focus on expanding the diversity of the synthesized library, exploring structure-activity relationships, and further characterizing the mechanism of action of the most promising hit compounds.
References
-
Synthesis, biological evaluation and molecular modeling of a novel series of fused 1,2,3-triazoles as potential anti-coronavirus agents. PubMed Central. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
-
Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. NIH. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]
-
Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Royal Society of Chemistry. [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC - NIH. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC - NIH. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, synthesis and biological evaluation of novel 1,2,3-triazole-based xanthine derivatives as DPP-4 inhibitors. ResearchGate. [Link]
- Preparation method of 1H-1,2,4-triazole-3-methyl formate.
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
-
Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. ResearchGate. [Link]
-
UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS. CORE. [Link]
-
Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling of a novel series of fused 1,2,3-triazoles as potential anti-coronavirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
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- 10. ibtbioservices.com [ibtbioservices.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate in Materials Science
Foreword: Unlocking the Potential of a Versatile Heterocycle
The 1,2,3-triazole core is a privileged scaffold in the realm of functional materials. Its remarkable stability, unique electronic properties, and capacity for hydrogen bonding have propelled its integration into a diverse array of applications, from medicinal chemistry to advanced materials.[1] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks.[2] This guide focuses on a specific, yet broadly applicable derivative: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate .
The presence of the N2-ethyl group and the C4-methyl ester functionality on the triazole ring provides a unique combination of electronic modulation and reactive handles for further chemical elaboration. These features make it an attractive candidate for applications in polymer science, coordination chemistry, and surface science. This document serves as a comprehensive technical guide for researchers and scientists, providing not only detailed experimental protocols but also the underlying scientific rationale for its use in cutting-edge materials science applications.
Synthesis of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate
A robust and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles is achieved through the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne.[3][4] For the target molecule, this involves the reaction of ethyl azide with methyl propiolate.
Synthetic Workflow
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-Ethyl-2H-1,2,3-triazole-4-carboxylate
Welcome to the technical support center for the purification of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. As a Senior Application Scientist, I have compiled field-proven insights and detailed protocols to ensure you can achieve the desired purity for your downstream applications.
The primary challenge in the synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate lies in the formation of a mixture of regioisomers. The alkylation of the 1,2,3-triazole ring can occur at the N1, N2, and N3 positions, leading to products with very similar physical properties, making their separation a non-trivial task. This guide will provide a systematic approach to tackling this purification challenge.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate:
Q1: What are the main impurities I should expect?
A1: The most significant impurities are the N1-ethyl and N3-ethyl regioisomers of methyl 1,2,3-triazole-4-carboxylate. Due to their similar molecular weight and polarity to the desired N2-isomer, they often co-elute in chromatographic separations. Other potential impurities include unreacted starting materials, such as methyl 1H-1,2,3-triazole-4-carboxylate and the alkylating agent (e.g., ethyl iodide or diethyl sulfate), as well as solvent residues.
Q2: My TLC shows multiple spots that are very close together. How can I improve the separation?
A2: This is a classic sign of isomeric impurities. To improve separation on a TLC plate, which will translate to better separation in column chromatography, you should experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Try varying the ratio to find the optimal separation. If baseline separation is still not achieved, consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to your eluent system.
Q3: Is recrystallization a viable method for purifying my product?
A3: Recrystallization can be an effective technique if your desired methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a solid and one of the major isomers is present in a significantly higher amount. The success of recrystallization depends on the differential solubility of the isomers in a particular solvent system. It is often a matter of empirical screening of various solvents. A close analog, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, has been successfully crystallized from an ether solution, suggesting that ethers could be a good starting point for solvent screening.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between the N1, N2, and N3 isomers. The chemical shifts of the triazole ring proton and the carbons are sensitive to the position of the ethyl group.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can provide a quantitative measure of the purity of your sample and can be used to resolve the different isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification challenges.
Challenge 1: Poor Separation of Regioisomers by Column Chromatography
The separation of N-alkylated triazole regioisomers is notoriously difficult due to their similar polarities.[2] Here is a systematic approach to optimize your column chromatography.
Initial Assessment and Strategy Selection
The first step is to assess the complexity of your crude product mixture using Thin Layer Chromatography (TLC).
Figure 1. Decision workflow for selecting a purification strategy.
Detailed Protocol: Optimizing Column Chromatography
Step 1: TLC Solvent System Screening
The goal is to find a solvent system where the desired N2-isomer has an Rf value of approximately 0.2-0.3 and is well-separated from the other isomers.
| Solvent System (v/v) | Typical Starting Ratio | Observation & Next Steps |
| Hexane:Ethyl Acetate | 7:3 | A good starting point for many triazole derivatives. Adjust the ratio to achieve the target Rf. |
| Dichloromethane:Methanol | 98:2 | For more polar mixtures. Be cautious, as methanol can increase the solubility of compounds on silica. |
| Toluene:Acetone | 9:1 | An alternative system that can offer different selectivity. |
| Hexane:Ethyl Acetate + 0.5% Triethylamine | Varies | The addition of a basic modifier can sometimes improve the peak shape and separation of nitrogen-containing heterocycles. |
Step 2: Column Preparation and Elution
Once an optimal solvent system is identified, you can proceed with column chromatography. For closely eluting isomers, a gradient elution is often necessary.
Protocol for Gradient Column Chromatography:
-
Column Packing: Dry pack the silica gel (230-400 mesh) in the column and then flush with the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution:
-
Start with a solvent system that gives the desired product an Rf of ~0.1 on TLC (e.g., 90:10 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent. For example, you can increase the ethyl acetate content by 2-5% for every column volume of solvent passed through.
-
Collect small fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Challenge 2: Product Oiling Out During Recrystallization
"Oiling out," where the product separates as a liquid instead of crystals, is a common issue, especially in the presence of impurities.
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Action |
| Product "oils out" | The solution is supersaturated, or the cooling rate is too fast. | Try adding a few more drops of the solvent to the hot solution to ensure it is not oversaturated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent is not ideal. | Screen a wider range of solvents or solvent mixtures. Good starting points for triazole esters include ethanol, ethyl acetate/hexanes, or acetone/hexanes.[3] | |
| No crystals form | The solution is not sufficiently saturated, or there are no nucleation sites. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound, if available, is also very effective. |
| Oily solid forms | Impurities are inhibiting crystal lattice formation. | Attempt to purify the material further by column chromatography before recrystallization. |
Analytical Characterization for Isomer Identification
Accurate identification of the desired N2-isomer is critical. ¹H and ¹³C NMR spectroscopy are the most definitive methods for this purpose.
Distinguishing Isomers by NMR
Figure 2. Expected NMR chemical shift ranges for N-ethyl triazole isomers.
General NMR Trends for N-Alkylated 1,2,3-Triazoles:
-
¹H NMR: The proton on the triazole ring of the N2-isomer is typically found at a higher field (more shielded) compared to the N1 and N3-isomers. The chemical shift of the N-CH₂ protons can also vary between the isomers.
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are highly diagnostic. The difference in the chemical shifts between C4 and C5 can be a key indicator of the substitution pattern. For unambiguous assignment, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish correlations between the N-CH₂ protons and the triazole ring carbons.
Analytical HPLC Protocol for Purity Assessment
A reverse-phase HPLC method is suitable for assessing the purity of your final product and quantifying the different isomers.
Table for HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method should provide good resolution of the three regioisomers. The retention times will need to be determined by running standards of the purified isomers, if available, or by collecting fractions from a preparative separation and analyzing them by NMR.
Conclusion
The purification of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate presents a significant, yet manageable, challenge due to the formation of regioisomers. A systematic approach involving careful TLC analysis to develop an optimized gradient elution for column chromatography is the most effective strategy. Recrystallization can be a useful secondary purification step. The identity and purity of the final product should always be confirmed by a combination of NMR, HPLC, and MS analysis. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently navigate the purification process and obtain high-purity material for their scientific endeavors.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted-2H-1,2,3-triazoles. BenchChem.
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-5. [Link]
-
Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001-008. [Link]
-
Venkatapathy, K., et al. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry. [Link]
-
Gao, R., et al. (2011). Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. Chirality, 23(6), 479-86. [Link]
-
Gaponik, P. N., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(19), 5898. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. [Link]
-
Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1752. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Chemical Science, 5(8), 3183-3188. [Link]
- CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate. (2015).
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Bouyahya, A., et al. (2016). Structural Elucidation of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]
-
Khan, F. R. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. ResearchGate. [Link]
- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. (2015).
- WO1988010255A1 - Process for the isomerization of symmetric triazoles to unsymmetric... (1988).
-
Singh, A. P., et al. (2026). Isomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]
-
Samoylenko, V. O., et al. (2017). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]
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stability of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate under acidic conditions.
Overview
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. The focus of this document is to address common questions and troubleshoot experimental issues related to the stability of this compound, specifically under acidic conditions. The 1,2,3-triazole core is known for its remarkable chemical robustness, often employed as a stable linker in medicinal chemistry.[1][2] However, the ester functionality introduces a potential liability that must be carefully managed during synthesis, workup, purification, and formulation. This guide is structured to provide both high-level understanding through FAQs and practical, actionable solutions through detailed troubleshooting and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate under acidic conditions?
The primary and most significant stability concern is the acid-catalyzed hydrolysis of the methyl ester functional group.[3][4] This is a classic organic reaction where, in the presence of an acid catalyst (like HCl, H₂SO₄, or even residual TFA from chromatography) and a nucleophile (typically water), the ester is cleaved.
The reaction proceeds via a nucleophilic acyl substitution mechanism, which is reversible.[4] However, using an excess of water, as is common in aqueous workups, drives the equilibrium toward the hydrolysis products.[3][4]
Q2: What are the expected degradation products from acid-catalyzed hydrolysis?
The hydrolysis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate will yield two products:
-
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
-
Methanol
The carboxylic acid product is significantly more polar than the starting ester, a characteristic that is key for identifying its presence and for troubleshooting (e.g., via TLC or HPLC).
Q3: Is the 2H-1,2,3-triazole ring itself stable in acid?
Yes, the 1,2,3-triazole ring is exceptionally stable under a wide range of conditions, including thermal stress and acidic environments.[1][5] It is generally resistant to hydrolysis, oxidation, and reduction.[1][2] This inherent stability is a primary reason for its widespread use as a bioisostere and structural scaffold in drug discovery.[6][7] While the ring nitrogens can be protonated in strong acid, this does not typically lead to ring-opening or degradation under common experimental conditions.
Q4: What experimental factors can influence the rate of ester hydrolysis?
Several factors can accelerate the degradation of the ester:
-
Acid Strength and Concentration: Stronger acids (lower pKa) and higher concentrations of hydronium ions (lower pH) will significantly increase the rate of hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating the compound in an acidic aqueous solution (e.g., during reflux) will lead to rapid degradation.
-
Water Content: Water is a reactant in the hydrolysis reaction. Higher concentrations of water will favor the formation of the carboxylic acid product.
-
Solvent: The choice of solvent can play a role. Protic solvents that can participate in hydrogen bonding can facilitate the protonation steps required for hydrolysis.
Troubleshooting Guide: Experimental Observations
Q: I'm observing a new, more polar spot on my TLC plate (or a new, earlier-eluting peak in my reverse-phase HPLC) after an acidic aqueous workup. What is it likely to be?
A: This new, more polar species is almost certainly the hydrolysis product, 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid. Carboxylic acids are significantly more polar than their corresponding methyl esters, causing them to have lower Rf values on normal-phase TLC and shorter retention times on reverse-phase HPLC.
Troubleshooting Steps:
-
Confirm Identity: If possible, synthesize a small amount of the carboxylic acid standard by intentionally hydrolyzing the ester with NaOH followed by acidic workup. Use this standard to co-spot on a TLC plate or co-inject on the HPLC to confirm the identity of the impurity.
-
Modify Workup: To minimize hydrolysis during workup, use a milder acidic wash (e.g., dilute NH₄Cl solution) or a saturated sodium bicarbonate (NaHCO₃) wash to neutralize any acid present before extraction. Perform all aqueous steps at low temperatures (0-5 °C).
-
Quantify Degradation: Use the protocol provided below ("Kinetic Stability Assay via HPLC") to determine the extent of degradation under your specific workup conditions.
Q: My final product yield is consistently low after purification by silica gel chromatography. Could this be a stability issue?
A: Yes, this is a common issue. Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for on-column ester hydrolysis. As your compound travels down the column, it is continuously exposed to these acidic, protic conditions, leading to the formation of the carboxylic acid, which may either elute at a very different solvent polarity or bind irreversibly to the silica, thus lowering your isolated yield of the desired ester.
Troubleshooting Steps:
-
Neutralize Before Loading: Before loading your crude product onto the column, ensure it has been thoroughly washed with a mild base (e.g., NaHCO₃ solution) and dried to remove any residual acid from the workup.
-
Use Deactivated Silica: Consider using silica gel that has been deactivated. This can be done by preparing a slurry of the silica in your starting eluent that contains a small amount (0.1-1%) of a volatile base like triethylamine (NEt₃) or ammonia.
-
Switch to an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina or Florisil, or switching to reverse-phase chromatography.
Q: How should I store solutions of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate?
A: For long-term stability, the compound should be stored as a solid in a cool, dry place. If a stock solution is required, dissolve the compound in a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF). Avoid protic solvents (like methanol or ethanol) and ensure no acid is present. Store solutions at -20 °C or lower.
Visualized Mechanisms and Workflows
Mechanism: Acid-Catalyzed Ester Hydrolysis
The diagram below illustrates the step-wise mechanism for the acid-catalyzed hydrolysis of the target compound. This process begins with the activation of the carbonyl group via protonation, making it more susceptible to nucleophilic attack by water.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Workflow: Troubleshooting Unexpected Degradation
This decision tree provides a logical workflow for diagnosing and resolving issues related to the unexpected formation of the carboxylic acid impurity during an experimental procedure.
Caption: Decision tree for troubleshooting product degradation.
Experimental Protocols
Protocol 1: Kinetic Stability Assay via HPLC Monitoring
This protocol provides a self-validating system to quantify the stability of the title compound at a given pH and temperature.
Objective: To determine the half-life (t₁/₂) of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate under specific acidic conditions.
Materials:
-
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (high purity, >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution of desired pH (e.g., 0.1 M citrate buffer for pH 3-5, or 0.1 M HCl for pH 1)
-
Thermostatted reaction vessel or water bath
-
HPLC system with UV detector (detection at ~220-230 nm, verify λmax)
-
C18 or C8 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Initiate Reaction:
-
Pre-heat the acidic buffer solution to the desired temperature (e.g., 25 °C, 40 °C, or 60 °C) in the thermostatted vessel.
-
To initiate the experiment (t=0), add a precise volume of the stock solution to the pre-heated buffer to achieve a final concentration of ~50 µg/mL. Ensure the volume of acetonitrile is low (<5% of total volume) to not significantly alter the aqueous conditions.
-
-
Time-Point Sampling:
-
Immediately withdraw the first aliquot (e.g., 200 µL) for the t=0 time point. Quench the hydrolysis by adding it to a vial containing an equal volume of a neutralizing solution (e.g., 0.1 M NaHCO₃ in 50:50 ACN:H₂O).
-
Repeat this sampling and quenching process at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The frequency should be adjusted based on the expected stability.
-
-
HPLC Analysis:
-
Analyze all quenched samples by HPLC. A typical method would be an isocratic or gradient elution using a mobile phase of acidified water (e.g., 0.1% TFA) and acetonitrile.[8]
-
Example Method:
-
Column: C18, 4.6 x 150 mm
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start at 20% B, ramp to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 225 nm
-
-
-
Data Analysis:
-
Integrate the peak area of the starting ester at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The data should fit a straight line, confirming first-order kinetics. The slope of this line is equal to the negative of the rate constant (-k).
-
Calculate the half-life using the formula: t₁/₂ = 0.693 / k
-
Illustrative Stability Data
The following table summarizes hypothetical stability data to illustrate the impact of pH and temperature on the compound's half-life. Actual experimental results will vary.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 1.0 | 25 | 8.5 |
| 1.0 | 40 | 1.2 |
| 4.0 | 25 | 150 |
| 4.0 | 60 | 18 |
| 7.0 | 60 | >1000 |
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Carboué, Q., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Hüppi, R., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Retrieved from [Link]
-
Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. EURL-Pesticides. Retrieved from [Link]
-
Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1752. Retrieved from [Link]
-
Bensouici, A., et al. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Promdan, S., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Retrieved from [Link]
-
Promdan, S., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20951–20960. Retrieved from [Link]
-
Agustina, A., et al. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Wang, C-Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(11), 5606–5613. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
OC T. (2021). Unbelievable Challenges in Triazole Synthesis! YouTube. Retrieved from [Link]
-
Taylor, M. S., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11026–11035. Retrieved from [Link]
-
Kamal, A., et al. (2016). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 21(11), 1526. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
Katritzky, A. R., et al. (2006). 1,2,3-Triazoles. Comprehensive Organic Functional Group Transformations II. Retrieved from [Link]
-
ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981948. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Drug Delivery Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
-
Starova, E. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2021(2), M1232. Retrieved from [Link]
-
Wang, S., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research International, 30(20), 57796–57807. Retrieved from [Link]
-
Rivas, M. V., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10(18), 2299-2310. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
Taylor, M. S., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. Retrieved from [Link]
Sources
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Technical Support Center: Optimization of N-Ethylation of 1,2,3-Triazole
Welcome to the technical support center for the N-ethylation of 1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental conditions and achieve your desired products with high yield and selectivity.
Introduction to the Challenge: Regioselectivity in Triazole Alkylation
The N-alkylation of 1,2,3-triazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials.[1][2] However, the triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N3), leading to the common challenge of controlling regioselectivity during ethylation.[3][4] This guide will provide a systematic approach to troubleshooting and optimizing this reaction, with a focus on achieving the desired N-ethylated regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2-ethylated regioisomers?
This is the most frequent challenge in the N-alkylation of 1,2,3-triazoles. The formation of multiple isomers is a direct consequence of the similar nucleophilicity of the nitrogen atoms in the triazole ring.[3][4] Generally, N1 alkylation is kinetically favored due to higher electron density, while the N2-substituted product is often thermodynamically more stable.[3] The final product ratio is a delicate balance of several factors.
Key Influencing Factors:
-
Steric Hindrance: Bulky substituents on the triazole ring at the C4 and C5 positions can significantly hinder alkylation at the adjacent N1 and N3 positions, thus favoring the formation of the N2 isomer.[3][4]
-
Electronic Effects: Electron-withdrawing groups on the triazole ring can decrease the nucleophilicity of the adjacent nitrogen atoms, potentially influencing the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, temperature, and ethylating agent all play a crucial role in determining the regioselectivity.[3][4]
Q2: How can I improve the regioselectivity of my N-ethylation reaction?
Improving regioselectivity requires a systematic optimization of your reaction conditions. Here are the key parameters to investigate:
-
Choice of Base: The base deprotonates the triazole, forming the triazolate anion. The nature of the counter-ion and the base's strength can influence the site of subsequent ethylation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]
-
Solvent Selection: The polarity and coordinating ability of the solvent can have a profound impact on regioselectivity.[3][5] Aprotic polar solvents like dimethylformamide (DMF) have been shown to improve N2 selectivity in some cases.[5] It is advisable to screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, potentially favoring one isomer over the other.[5]
-
Ethylating Agent: While ethyl iodide and ethyl bromide are common choices, their reactivity can influence the outcome. More reactive alkylating agents might lead to different selectivity profiles.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the N-ethylation of 1,2,3-triazoles.
Problem 1: Low overall yield of N-ethylated products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure you are using a sufficiently strong base to fully deprotonate the triazole. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaH. Perform the reaction under anhydrous conditions, as water can quench the base. |
| Decomposition of Reagents | Verify the quality and purity of your starting triazole and ethylating agent. Ethylating agents can be sensitive to moisture and light. |
| Suboptimal Temperature | If the reaction is too slow, consider gradually increasing the temperature. Conversely, if side reactions or decomposition are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the ethylating agent is often used. |
Problem 2: Predominant formation of the undesired regioisomer.
Possible Causes & Solutions:
This is a direct challenge of regioselectivity. A systematic optimization workflow is recommended.
Optimization Workflow for Regioselectivity
Caption: Workflow for optimizing regioselectivity in N-ethylation.
Problem 3: Formation of quaternary triazolium salts.
Possible Causes & Solutions:
The formation of a dialkylated quaternary salt can occur if the initially formed N-ethylated triazole acts as a nucleophile and reacts with another molecule of the ethylating agent.
| Possible Cause | Troubleshooting Steps |
| Excess Ethylating Agent | Carefully control the stoichiometry. Use no more than a slight excess (e.g., 1.1 equivalents) of the ethylating agent. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times. |
| High Concentration | Running the reaction at a lower concentration can sometimes disfavor the bimolecular reaction leading to the quaternary salt. |
Experimental Protocols
General Procedure for N-Ethylation of a 1,2,3-Triazole
Materials:
-
1,2,3-Triazole derivative
-
Ethylating agent (e.g., ethyl iodide, ethyl bromide)
-
Base (e.g., K₂CO₃, NaH, DBU)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the 1,2,3-triazole derivative and the anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for a specified time to ensure complete deprotonation.
-
Slowly add the ethylating agent at the same temperature.
-
Allow the reaction to warm to the desired temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired N-ethylated triazole.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes literature data on the N-alkylation of a substituted 1,2,3-triazole, illustrating the impact of solvent and base on the product ratio.
| Triazole Substrate | Ethylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 4-Phenyl-1,2,3-triazole | Ethyl chloroacetate | Triethylamine | DMF | Room Temp | 1:5 | [3][4] |
| 4-Bromo-1,2,3-triazole | tert-Butyl bromoacetate | K₂CO₃ | THF | Room Temp | 30:70 | [5] |
| 4-Bromo-1,2,3-triazole | tert-Butyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temp | 20:80 | [5] |
| 4-Bromo-1,2,3-triazole | tert-Butyl bromoacetate | K₂CO₃ | DMF | Room Temp | 14:86 | [5] |
| 4-Bromo-1,2,3-triazole | tert-Butyl bromoacetate | K₂CO₃ | DMF | -10 °C | 9:91 | [5] |
Note: The ratios are approximate and can vary based on the specific experimental setup.
Reaction Mechanism: N1 vs. N2 Ethylation
Caption: General mechanism of N-ethylation of 1,2,3-triazole.
Concluding Remarks
The successful N-ethylation of 1,2,3-triazoles hinges on a thorough understanding of the factors governing regioselectivity. By systematically evaluating bases, solvents, and reaction temperatures, researchers can significantly improve the yield and purity of their desired product. This guide provides a foundational framework for troubleshooting and optimization. For particularly challenging substrates, exploring advanced catalytic methods or modifying the triazole substituents may offer a path to success.
References
- Vertex AI Search. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Organic Letters. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications.
- The Journal of Organic Chemistry. (n.d.). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. ACS Publications.
- ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
- ResearchGate. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
- PMC. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- Vertex AI Search. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
- Vertex AI Search. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.
- Vertex AI Search. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block.
- Vertex AI Search. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- ResearchGate. (n.d.). Synthesis and Biological Active of Some Substituted 1,2,4- Triazoles and Their Fused Ring Derivatives.
- Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
- SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
- NIH. (n.d.). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions.
- ResearchGate. (n.d.). N‐alkylation of NH‐1,2,3‐triazoles.
- ElectronicsAndBooks. (n.d.). Tetrahedron Letters.
- ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.
- Vertex AI Search. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- ResearchGate. (2025). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3.
- BC PharmaCare. (n.d.). BC PharmaCare Formulary Search.
- Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis.
- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Inorganic Chemistry. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult.
Sources
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Technical Support Center: Triazole Synthesis Regioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of 1,2,3-triazole formation via azide-alkyne cycloaddition reactions.
Introduction: The Regioselectivity Challenge
The azide-alkyne cycloaddition is a cornerstone of "click chemistry," prized for its efficiency and broad functional group tolerance.[1][2] However, the use of unsymmetrical alkynes introduces the challenge of regioselectivity, leading to the potential formation of two distinct isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. While the thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of these regioisomers, catalyzed versions of the reaction offer exquisite control over the outcome.[1][3] This guide will help you navigate the nuances of these reactions to achieve your desired regiochemical outcome.
Troubleshooting Guides
This section addresses common issues encountered during triazole synthesis, with a focus on problems related to regioselectivity and their solutions.
Issue 1: Poor or No Regioselectivity in a Thermal Azide-Alkyne Cycloaddition
Question: My thermal Huisgen 1,3-dipolar cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I influence the regioselectivity?[1][3]
Answer: The thermal Huisgen cycloaddition often yields a mixture of regioisomers due to similar activation energies for both reaction pathways.[3] Achieving high regioselectivity without a catalyst is challenging.
Troubleshooting Steps:
-
Switch to a Catalyzed Reaction: For high regioselectivity, it is strongly recommended to use a catalyzed reaction.[1]
-
For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly selective for the 1,4-isomer and can be performed under mild conditions.[1][4][5]
-
For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-isomer.[1][4][6]
-
-
Solvent Optimization (for thermal reaction): The polarity of the solvent can slightly alter the isomer ratio. In some cases, polar, protic solvents like water may favor the formation of the 1,4-isomer.[7][8] However, this effect is often modest and not a reliable method for achieving high selectivity.
Issue 2: Unexpected Formation of the 1,5-Isomer in a CuAAC Reaction
Question: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I am observing the formation of the 1,5-isomer. What is causing this?
Answer: The formation of the 1,5-isomer in a CuAAC reaction is unusual but can occur under specific circumstances. The mechanism of CuAAC involves the formation of a copper acetylide, which then reacts with the azide.[4][9] Disruption of this pathway can lead to a loss of regiocontrol.
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the active Cu(I) species is being generated and maintained. Cu(I) can be unstable and disproportionate or be oxidized to the inactive Cu(II) state.[4][10]
-
Check for Contaminants: The presence of other metals can potentially catalyze alternative reaction pathways. Ensure all glassware and reagents are free from contaminants.
-
Consider a Ligand-Free Mechanism: In some cases, a ligand-free CuAAC can be sensitive to reaction conditions, potentially opening up pathways to the 1,5-isomer, although this is rare. The use of an appropriate ligand is highly recommended to enforce the 1,4-selectivity.[11]
Issue 3: Poor Regioselectivity in a RuAAC Reaction
Question: My RuAAC reaction is not giving the expected 1,5-disubstituted triazole and is producing the 1,4-isomer as well. How can I improve the selectivity?
Answer: The RuAAC reaction is generally highly selective for the 1,5-isomer.[6][12] The formation of the 1,4-isomer suggests a competing reaction pathway or issues with the catalytic cycle. The RuAAC mechanism proceeds through a ruthenacycle intermediate, which is distinct from the CuAAC mechanism.[1][4]
Troubleshooting Steps:
-
Catalyst Choice: Certain ruthenium catalysts are more effective than others. Pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), are known to be highly regioselective for the 1,5-isomer.[12][13]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction. Polar aprotic solvents like DMF or DMSO can be effective.[13][14]
-
Temperature: While many RuAAC reactions proceed at room temperature, some substrate combinations may require heating to ensure the desired catalytic cycle is dominant.[12][13]
-
-
Substrate Effects: While RuAAC is more tolerant of internal alkynes than CuAAC, the electronic and steric properties of the alkyne substituents can sometimes influence regioselectivity.[12][15] For unsymmetrical internal alkynes, the regiochemical outcome can be complex and may require empirical optimization.[16]
Issue 4: Lack of Regioselectivity in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: My SPAAC reaction with an unsymmetrical cyclooctyne is giving a mixture of regioisomers. How can I control the outcome?
Answer: SPAAC is a metal-free cycloaddition where the reactivity is driven by the ring strain of the cyclooctyne.[17][18] While highly efficient, achieving regioselectivity with unsymmetrical cyclooctynes can be challenging as it is governed by subtle electronic and steric factors.[17]
Troubleshooting Steps:
-
Cyclooctyne Design: The substitution pattern on the cyclooctyne ring is the primary determinant of regioselectivity.
-
Secondary Interactions: It has been shown that incorporating functionalities capable of secondary interactions (e.g., a hydroxyl group near the alkyne that can interact with a boronic acid on the azide) can lead to complete regioselectivity.[17][20][21]
-
Azide Structure: The steric and electronic properties of the azide can also play a role, although typically to a lesser extent than the cyclooctyne.[18]
Visual Guides
Reaction Mechanisms and Regioselectivity
Caption: Mechanistic pathways for CuAAC and RuAAC leading to different regioisomers.
Troubleshooting Workflow for Regioselectivity Issues
Caption: A logical workflow for diagnosing and solving regioselectivity problems.
Summary of Key Factors Influencing Regioselectivity
| Reaction Type | Primary Product | Key Control Elements | Notes |
| Thermal Huisgen | Mixture of 1,4- and 1,5-isomers | High Temperature | Poor regioselectivity.[1][3] |
| CuAAC | 1,4-disubstituted | Cu(I) catalyst, Ligands (e.g., TBTA) | Highly selective for terminal alkynes.[1][4][5] |
| RuAAC | 1,5-disubstituted | Ru(II) catalyst (e.g., Cp*RuCl) | Works with terminal and internal alkynes.[1][4][12] |
| SPAAC | Varies | Cyclooctyne structure (sterics, electronics) | Metal-free; regioselectivity depends on reagent design.[17][18][19] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism between CuAAC and RuAAC that leads to opposite regioselectivity?
A: The difference lies in the initial steps of the catalytic cycle. In CuAAC, the copper(I) catalyst first forms a σ-complex with the deprotonated terminal alkyne (a copper acetylide). This intermediate then reacts with the azide, leading to the 1,4-isomer.[4][9] In contrast, RuAAC involves the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the alkyne and azide with the ruthenium center. The subsequent reductive elimination from this ruthenacycle favors the formation of the 1,5-isomer.[1][4][12]
Q2: Can I use internal alkynes in a CuAAC reaction?
A: Generally, the standard CuAAC protocol is not efficient for internal alkynes. The reaction relies on the presence of a terminal alkyne proton for the formation of the crucial copper acetylide intermediate.[1][4] RuAAC, however, is well-suited for both terminal and internal alkynes, providing a route to fully substituted 1,2,3-triazoles.[12][16]
Q3: My substrates are not soluble in the recommended solvents. How will changing the solvent affect my reaction's regioselectivity?
A: For catalyzed reactions like CuAAC and RuAAC, regioselectivity is primarily dictated by the catalyst's mechanism, not the solvent. However, a solvent change can impact reaction rates and yields by affecting substrate solubility and catalyst stability. For CuAAC, a variety of protic and aprotic solvents, including water, are often tolerated.[1] For RuAAC, polar aprotic solvents like DMF or DMSO are common.[13][14] It is crucial to ensure your chosen solvent does not negatively interact with the catalyst.
Q4: Is it possible to achieve 1,5-selectivity without using a ruthenium catalyst?
A: While RuAAC is the most common and reliable method for synthesizing 1,5-disubstituted triazoles, some other transition metals, such as certain rare-earth metals, have been reported to catalyze this transformation, though they are less commonly used.[22] Additionally, some specialized thermal cycloadditions with electronically biased substrates might favor the 1,5-isomer, but this is not a general method. For predictable and high 1,5-selectivity, RuAAC remains the state-of-the-art.[6]
Q5: For SPAAC, which is more important for controlling regioselectivity: the azide or the cyclooctyne?
A: The structure of the cyclooctyne is the dominant factor in controlling regioselectivity in SPAAC reactions.[17] The strain, steric bulk, and electronic properties of the cyclooctyne ring directly influence the transition state of the cycloaddition, thereby dictating which regioisomer is formed. While the azide's structure can have a minor influence, modifications to the cyclooctyne are the most effective strategy for controlling the regiochemical outcome.[18][19]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
-
To a solution of the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF), add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equiv).[7]
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv). The reaction should turn from colorless to a pale yellow/green.
-
If using a ligand, pre-mix the copper sulfate with the ligand (e.g., TBTA) before adding it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[23]
-
Upon completion, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). The product can be purified by column chromatography if necessary.
General Protocol for a Standard RuAAC Reaction
-
Strictly under an inert atmosphere (N₂ or Ar) , dissolve the alkyne (1.0 equiv), azide (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in an anhydrous solvent (e.g., benzene, toluene, or DMF).[15][16]
-
Stir the reaction mixture at the designated temperature (room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ben El Ayouchia, H., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(83), 79969–79977. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]
-
Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2007). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 107(7), 3199-3220. [Link]
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Gonda, Z. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters, 3(10), 93-100. [Link]
-
Ben El Ayouchia, H., et al. (2016). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(83), 79969-79977. [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]
-
Ben El Ayouchia, H., et al. (2016). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. [Link]
-
Wagner, J., et al. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Angewandte Chemie International Edition, 58(34), 11832-11836. [Link]
-
Evans, R. A., et al. (2021). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 12(1), 223-230. [Link]
-
Boren, B. C., et al. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 85, 123. [Link]
-
Zhang, L., et al. (2005). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 70(18), 7173-7181. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Zhang, L., et al. (2005). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]
-
Orita, A., et al. (2018). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 10(12), 1335. [Link]
-
Kuang, G., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(35), 13994-14011. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. Retrieved from [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2020). Molecules, 25(17), 3896. [Link]
Sources
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Technical Support Center: Purification of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Welcome to the technical support center for the purification of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions, ensuring you can achieve the highest purity for your target compound. Our approach is grounded in mechanistic principles to help you understand not just how to solve a problem, but why the solution works.
Troubleshooting Guide: From Crude Oil to Pure Solid
This section addresses specific, common issues encountered during the purification of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
Issue 1: My crude ¹H NMR shows a mixture of two very similar triazole species. How do I identify and separate them?
Answer:
This is the most common challenge in this synthesis. You are almost certainly observing a mixture of the desired N2-ethyl isomer (methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate) and the undesired N1-ethyl isomer (methyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate).
Causality: The alkylation of the parent methyl 1H-1,2,3-triazole-4-carboxylate with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) is rarely perfectly regioselective. While the N2-substituted triazole is often thermodynamically more stable, the N1 position can be kinetically favored due to higher electron density.[1] This typically results in a mixture of isomers.[1][2]
Identification Strategy:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the ethyl group are diagnostic. The CH₂ quartet of the N-ethyl group in the N2-isomer is typically shifted downfield (to a higher ppm value) compared to the N1-isomer due to the different electronic environment.[3] Similarly, the triazole ring proton (a singlet) will have a distinct chemical shift for each isomer.
-
LC-MS Analysis: Liquid chromatography can often resolve the two isomers, showing two distinct peaks with the same mass-to-charge ratio (m/z).[2]
Separation Protocol: Separating these regioisomers requires a method with high resolving power, as their polarities are often very similar.
-
Primary Method: Flash Column Chromatography. This is the most reliable technique for separating N1 and N2 triazole isomers.[3][4]
-
Logic: The slight difference in the dipole moment and steric accessibility of the polar groups (ester and triazole nitrogens) between the two isomers allows for differential interaction with the silica stationary phase.
-
Recommendation: See Protocol 1: High-Resolution Flash Column Chromatography for a detailed, step-by-step guide.
-
-
Secondary Method (for high purity): Preparative HPLC. If flash chromatography fails to provide baseline separation, preparative HPLC is a more powerful alternative.[2][4]
Issue 2: My product is an oil that won't solidify, even after removing all solvent under high vacuum.
Answer:
A persistent oil indicates the presence of significant impurities that are disrupting the crystal lattice formation of your target compound. The most likely culprits are the N1-isomer (as discussed above), residual starting materials, or solvent that is difficult to remove.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Detailed Steps:
-
Solvent Analysis: First, acquire a ¹H NMR spectrum. High-boiling solvents like DMF or DMSO are common culprits and have characteristic NMR signals.[5]
-
Rigorous Solvent Removal: If solvent is present, place the flask on a high vacuum line for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C) can aid removal, but be cautious of product stability.
-
Purity Assessment: If the product remains an oil, perform Thin Layer Chromatography (TLC) and another ¹H NMR. This will confirm if the issue is an isomeric mixture or other impurities.
-
Purification: Based on the analysis, proceed with the appropriate purification method, which is most often flash column chromatography.[6]
Issue 3: My column fractions are all mixed. How can I improve my chromatographic separation?
Answer:
Poor separation on a silica column is usually due to an improperly chosen solvent system or incorrect column packing/loading technique.
Causality: The goal of chromatography is to find a "Goldilocks" condition. If the mobile phase (eluent) is too polar, all compounds will travel with the solvent front (high R_f), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low R_f), leading to band broadening and poor recovery.[7]
Optimization Strategy:
-
TLC is Key: Before running a column, always optimize your solvent system with TLC.
-
Aim for an R_f (retention factor) of ~0.25-0.35 for your target compound .
-
Crucially, you must see clear separation (ΔR_f > 0.1) between your target spot and the major impurity spot.
-
Test various solvent mixtures. Common systems for compounds of this polarity are listed in the table below.[8]
-
-
Use a Gradient: If you cannot find a single (isocratic) solvent system that separates the isomers while also eluting your product in a reasonable time, use a step or linear gradient.
-
Start with a less polar mixture (e.g., 10% EtOAc in Hexane) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 30-40% EtOAc in Hexane) to elute your target compound and then the more polar isomer.
-
Table 1: Common Solvent Systems for TLC/Column Chromatography
| Solvent System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Adjustable | The standard for moderately polar compounds. Excellent resolving power.[8] |
| Dichloromethane / Methanol | High | For more polar compounds. Use sparingly (<10% MeOH) to avoid dissolving silica.[8] |
| Diethyl Ether / Hexane | Moderate | Offers different selectivity compared to EtOAc/Hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: The most robust and consistently successful strategy is a two-step process:
-
Flash Column Chromatography: First, use high-resolution flash chromatography to remove the bulk of impurities, especially the critical N1-regioisomer.[3][4] This step should yield a product that is >95% pure by ¹H NMR.
-
Recrystallization: Follow up with recrystallization to remove trace impurities and obtain a highly pure, crystalline solid.[9] This step is excellent for "polishing" an already mostly pure compound.
Caption: Recommended two-step purification workflow.
Q2: Can I just use recrystallization without running a column?
A2: It is generally not recommended if your crude product contains a significant amount of the N1-isomer.
-
Rationale: Recrystallization is a purification technique based on differences in solubility.[10] Regioisomers often have very similar solubilities in a given solvent, making them difficult to separate effectively by crystallization alone. The impurity (N1-isomer) can co-crystallize with your desired product, becoming trapped in the crystal lattice. Column chromatography, which separates based on polarity, is far more effective for this specific challenge.[4] Recrystallization is best when the desired compound is the vast majority of the solid.[11]
Q3: How can I synthetically minimize the formation of the N1-isomer impurity from the start?
A3: While purification is essential, optimizing the synthesis is a superior strategy. The regioselectivity of N-alkylation on the 1,2,3-triazole ring is influenced by steric and electronic factors.[3]
-
Steric Hindrance: Using a bulkier ethylating agent might favor alkylation at the less sterically hindered nitrogen.
-
Directed Synthesis: The most effective approach is to use a synthetic route that builds the ring with the ethyl group already in the desired N2 position, avoiding the alkylation of a pre-formed NH-triazole altogether.[12][13] For example, reacting an activated diazomethyl compound with an ethyl-substituted nitrogen source can provide regioselective access to N2-substituted triazoles.[12]
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for the separation of ~1.0 g of crude material. Adjust silica and solvent volumes accordingly.[14][15]
-
Solvent System Selection:
-
Using TLC, find an eluent system (e.g., Hexane:Ethyl Acetate) that gives the target N2-isomer an R_f of ~0.3 and shows maximum separation from the N1-isomer.
-
-
Column Preparation (Dry Packing):
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
Add ~40-50 g of silica gel (230-400 mesh) to the column.
-
Gently tap the side of the column to pack the silica into a level bed.
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your ~1.0 g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica. This prevents overloading and ensures a narrow starting band.
-
-
Running the Column:
-
Carefully add the dry-loaded sample to the top of the column.
-
Gently wet the column by slowly adding your initial, least polar eluent.[7]
-
Once the entire silica bed is wet, fill the column with eluent and apply gentle positive pressure (using a pump or house air/nitrogen).
-
Maintain a steady flow rate and begin collecting fractions (e.g., 10-15 mL per tube).
-
If using a gradient, systematically increase the eluent polarity after the initial non-polar compounds have eluted.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate and develop it in your chosen solvent system.
-
Combine the fractions that contain only your pure desired product.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol assumes you have ~500 mg of >95% pure material from chromatography.[9][11]
-
Solvent Selection:
-
The ideal solvent will dissolve your compound when hot but not when cold.[10] Test small amounts in different solvents (e.g., diethyl ether, ethyl acetate, hexane, or mixtures thereof) to find a suitable system. A mixed solvent system like ethyl acetate/hexane is often effective.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[11]
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.
-
References
-
Khan, F. R. N., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Miranda, L. S. M., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Center for Biotechnology Information. Available at: [Link]
-
da Silva, C. C., et al. (2020). 1H-[1][2][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. SciELO. Available at: [Link]
-
Chem LibreTexts. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Chem LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
- Google Patents. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
-
Organic Chemistry Portal. (n.d.). Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Available at: [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]
-
ResearchGate. (2025). Crystallization techniques for small molecules compounds: a review. Available at: [Link]
-
ResearchGate. (2025). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Available at: [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
-
Chem LibreTexts. (2025). Running a flash column. Available at: [Link]
-
National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
Arkivoc. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Available at: [Link]
- Google Patents. (2013). Preparation method of 1H-1,2,4-triazole-3-methyl formate.
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Technical Support Center: Navigating Scale-Up Challenges in Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. This guide is designed to provide in-depth, field-proven insights into the common scale-up challenges associated with this specific N2-substituted triazole. Our goal is to equip you with the expertise to troubleshoot and optimize your synthetic protocols, ensuring safety, efficiency, and reproducibility as you move from bench-scale to larger production.
Introduction: The N2-Substitution Challenge
The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, largely due to the robustness of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC or "click chemistry").[1][2] However, the synthesis of N2-substituted 1,2,3-triazoles, such as methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, presents a distinct set of challenges not typically encountered in the more common synthesis of N1-substituted isomers.[3] Direct alkylation of the parent NH-triazole often leads to a mixture of N1 and N2 alkylated regioisomers, with the N2 isomer being the kinetic product and the N1 isomer being the thermodynamic product in many cases. The separation of these isomers can be a significant hurdle, especially at scale.
This guide addresses the most pressing scale-up issues in a question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your process development.
Section 1: Troubleshooting Regioselectivity
The primary challenge in synthesizing N2-substituted triazoles is controlling the regioselectivity of the alkylation step. The following FAQs address common issues related to achieving a high yield of the desired N2 isomer.
Question 1: My reaction is producing a difficult-to-separate mixture of N1 and N2 ethylated triazoles. How can I improve the selectivity for the desired N2 isomer?
Answer: This is the most common issue. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, particularly the base, solvent, and temperature. The N2 isomer is often the kinetic product, favored under milder conditions, while the N1 isomer is the more thermodynamically stable product.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent can significantly influence the regioselectivity.[4]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO have been shown to favor the formation of N2-substituted triazoles.[4][5]
-
Base Selection: Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydride (NaH).[4][6] Strong bases can lead to the formation of the thermodynamically favored N1 isomer.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can favor the kinetic N2 product. A typical starting point is to run the reaction at room temperature or even cooled in an ice bath (0-5 °C).[7]
-
-
Consider the Alkylating Agent:
-
While ethyl iodide or bromide are common, using a more reactive ethylating agent like ethyl triflate might alter the selectivity, though it also increases cost and potential side reactions.
-
Experimental Protocol for Optimizing Regioselectivity:
| Parameter | Condition A (Favors N2) | Condition B (Favors N1) | Rationale |
| Solvent | DMF or DMSO | THF or Toluene | Polar aprotic solvents can better solvate the cation, influencing the site of alkylation.[4][5] |
| Base | K₂CO₃ or Cs₂CO₃ | NaH or KHMDS | Weaker bases favor kinetic control.[4] |
| Temperature | 0-25 °C | 25-80 °C | Lower temperatures favor the kinetic product. |
Section 2: Addressing Reaction Kinetics and Thermal Management at Scale
Scaling up exothermic reactions requires careful consideration of heat transfer and reaction kinetics to avoid runaway reactions and ensure product quality.
Question 2: I'm observing a significant exotherm upon adding ethyl azide to my reaction mixture, and the reaction profile is inconsistent between batches. What's causing this and how can I control it?
Answer: Ethyl azide is a high-energy molecule, and its addition to the reaction mixture, especially if the cycloaddition is not immediate, can lead to accumulation and a subsequent rapid, uncontrolled reaction.[8][9] At scale, poor heat dissipation can exacerbate this issue, leading to thermal runaway.
Troubleshooting and Optimization Strategy:
-
Controlled Addition of Limiting Reagent: Instead of adding the ethyl azide all at once, a slow, controlled addition via a syringe pump or addition funnel is crucial at scale. This ensures that the azide reacts as it is added, preventing accumulation.
-
Improve Heat Transfer:
-
Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a consistent internal temperature.
-
For highly exothermic reactions, consider a reaction calorimetry study to understand the heat flow and determine safe operating parameters.
-
-
Consider a Flow Chemistry Approach: Continuous flow reactors offer superior heat and mass transfer, making them an inherently safer option for handling hazardous reagents and managing exothermic reactions at scale.[10][11]
Section 4: Scale-Up of Work-up and Purification
Separating regioisomers and removing impurities can become more challenging and resource-intensive at a larger scale.
Question 4: My lab-scale column chromatography purification is not practical for a 1 kg scale. What are my options for isolating the pure N2 isomer?
Answer: Large-scale purification requires moving away from traditional flash chromatography towards more scalable techniques.
Purification Strategies at Scale:
-
Crystallization: This is the most cost-effective and scalable purification method.
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to find conditions where one regioisomer selectively crystallizes while the other remains in solution.
-
Seeding: Once you have pure N2 isomer, use it to seed subsequent batches to ensure consistent crystallization of the correct polymorph.
-
-
Preparative HPLC: While expensive, preparative high-performance liquid chromatography is a viable option for high-value products when crystallization is not feasible.
-
Salt Formation and Fractional Crystallization: If the triazole product has a basic handle, it may be possible to form salts with various acids. The different regioisomers may have different crystallization properties as salts, allowing for separation. [12] Troubleshooting Impurities:
-
Unreacted Methyl Propiolate: This is a volatile and reactive starting material. It can often be removed by distillation or by washing the organic phase with a mild aqueous base during work-up.
-
Residual Base (e.g., K₂CO₃): This can be removed by aqueous washes.
-
Isomeric Byproducts: If separation is impossible, revisiting the reaction conditions to maximize selectivity is the best approach.
References
-
Fiveable. (n.d.). Alkyl Azide Definition. Retrieved from [Link]
-
Kappe, C. O., et al. (2013). Efficient Continuous-Flow Synthesis of Novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic Acid Derivatives With Gram-Scale Production. Beilstein Journal of Organic Chemistry, 9, 1508-1516. Retrieved from [Link]
-
Journal of Chemical Reaction and Synthesis. (2020). Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Retrieved from [Link]
-
National Institutes of Health. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]
-
ACS Publications. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
PubMed. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (2017). Azide Synthesis Explosion. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2017). Methyl propiolate and 3-butynone: Starting points for synthesis of amphiphilic 1,2,3-triazole peptidomimetics for antimicrobial evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Reagents and conditions: a) methyl propiolate, 50 °C, 4 h; b) NH4OH, MeOH, r.t., 4.5 h. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Click Chemistry: Ethyl Azidoacetate in Modern Synthesis. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
ChemRxiv. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved from [Link]
-
Chem LibreTexts. (2017). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
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handling and storage recommendations for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Technical Support Center: Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Welcome to the technical support guide for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile heterocyclic compound. Our goal is to move beyond simple instructions, explaining the chemical reasoning behind each recommendation to ensure the integrity and success of your experiments.
Section 1: Compound Identification and Properties
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a substituted triazole, a class of compounds widely used as scaffolds in medicinal chemistry and materials science.[1][2] The 1,2,3-triazole ring is noted for its aromatic character and stability under physiological conditions.[2] Understanding its fundamental properties is the first step toward safe and effective utilization.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | N/A |
| Molecular Weight | 155.16 g/mol | N/A |
| CAS Number | Not explicitly found for the 2-ethyl isomer. The parent methyl 2H-1,2,3-triazole-4-carboxylate is 4967-77-5. | [3][4] |
| Appearance | Likely a white to off-white crystalline powder or solid. | [5] |
| General Hazards | Similar compounds are known to cause skin, eye, and respiratory irritation. | [6][7] |
| Chemical Class | Nitrogen-containing heterocycle, triazole derivative. | [1] |
Section 2: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses common questions regarding the day-to-day management of the compound, emphasizing the causality behind each procedural recommendation.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8] The primary concerns for triazole esters are hydrolysis and potential degradation from atmospheric moisture and heat.
-
Causality: The ester functional group (-COOCH₃) is susceptible to hydrolysis, especially under acidic or basic conditions, which can be initiated by atmospheric moisture. Storing in a dry environment minimizes this risk. Cool temperatures slow down the rate of any potential decomposition reactions. A tightly sealed container prevents exposure to moisture and air. For long-term storage or for very sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Q2: What Personal Protective Equipment (PPE) is necessary when handling this compound?
A2: Standard laboratory PPE is required. This includes chemical safety goggles, a lab coat, and nitrile gloves.[8] If you are handling large quantities or generating dust, a dust mask (e.g., N95) or working in a fume hood is strongly recommended.
-
Causality: Compounds of this class can cause skin, eye, and respiratory irritation.[6][7][9] Safety goggles protect against accidental splashes to the eyes. Gloves prevent direct skin contact, and a lab coat protects your clothing and skin from contamination. A fume hood or dust mask is essential to prevent inhalation of fine particles, which could irritate the respiratory tract.[8]
Q3: What are the signs that my sample of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate may have degraded?
A3: Visual inspection is the first step. Look for changes in color (e.g., yellowing or browning), texture (clumping of a previously free-flowing powder), or the presence of an unusual odor. For a more definitive assessment, analytical techniques such as NMR or LC-MS should be used to check the purity against a reference standard or the initial analysis.
-
Causality: Degradation often leads to the formation of impurities, which can alter the physical appearance of the compound. Hydrolysis of the ester, for example, would produce the corresponding carboxylic acid and methanol, changing the chemical composition and potentially the physical properties of the sample.
Q4: How should I dispose of waste containing this chemical?
A4: All waste, including empty containers, must be disposed of in accordance with local, state, and federal regulations.[8] It should be treated as chemical waste and disposed of via an approved waste disposal plant.[8] Do not dispose of it down the drain.
-
Causality: Many organic compounds, particularly heterocyclic ones, can be harmful to aquatic life and the environment. Proper disposal ensures that the compound does not contaminate soil or water systems.
Section 3: Troubleshooting Guide for Common Experimental Issues
This section provides a logical framework for diagnosing and resolving problems you might encounter during your research.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Diagnosis: Triazole esters are generally soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate.[3] Poor solubility could be due to an incorrect solvent choice, insufficient volume, or potential degradation of the compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: My reaction is yielding unexpected side products.
-
Diagnosis: The 1,2,3-triazole ring itself is generally stable.[10] However, the substituents can participate in side reactions. The ester group could be hydrolyzed or transesterified. The ethyl group on the nitrogen is relatively stable, but reactions involving strong bases or nucleophiles could target the ester.
-
Preventative Measures & Solutions:
-
Protect the Ester: If your reaction conditions are strongly basic or acidic, consider if the ester group needs to be protected or if the reaction can be run under milder conditions.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can lead to hydrolysis of the ester.
-
Inert Atmosphere: If using organometallics or other air-sensitive reagents, run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Analyze Reagents: Confirm the purity of all starting materials. An impurity in another reagent could be the source of the side product.
-
Section 4: Protocols and Workflows
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a standard stock solution for screening or reaction setup.
-
Pre-analysis: Before opening, allow the container of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.
-
Weighing: Accurately weigh approximately 1.55 mg of the compound into a clean, dry 1.5 mL microcentrifuge tube or a suitable vial. Record the exact weight.
-
Dissolution: Based on the exact weight, calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration. (Formula: Volume (L) = [Mass (g) / 155.16 ( g/mol )] / 0.010 (mol/L)). Add the calculated volume of DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution to 30-40°C or place it in an ultrasonic bath to ensure complete dissolution.
-
Validation (Optional but Recommended): Take a small aliquot of the solution, perform a serial dilution, and measure the absorbance at a predetermined λ_max using a UV-Vis spectrophotometer. Confirm that the concentration is within an acceptable range of the target.
-
Storage: Store the stock solution at -20°C in a tightly sealed container, possibly with a desiccant. For long-term storage, consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.
Workflow 4.2: Safe Compound Handling Lifecycle
Caption: Lifecycle management for safe handling of the compound.
References
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ResearchGate. Synthesis of 2H-1,2,3-triazole by Buchwald's method. [Link]
-
PubChem. methyl 1H-1,2,3-triazole-4-carboxylate. [Link]
-
National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
National Institutes of Health (NIH). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. [Link]
-
ACS Publications. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link]
-
MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]
-
PubMed. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate. [Link]
-
Autech Industry Co.,Limited. China methyl 2H-1 2 3-triazole-4-carboxylate(CAS# 4967-77-5) Manufacturer and Supplier. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate and Its Regioisomers
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The 1,2,3-triazole moiety, a cornerstone in medicinal chemistry, often presents a significant analytical challenge due to the potential for regioisomerism upon N-substitution. This guide provides an in-depth technical comparison of the characterization data for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, with a focus on distinguishing it from its synthetic precursors and, most critically, its N-1 and N-3 ethyl regioisomers.
The insights and methodologies presented herein are synthesized from established literature and expert knowledge in the field of small molecule characterization. While direct experimental data for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is not extensively published, this guide will provide predicted characterization data based on analogous structures and discuss the key spectroscopic differentiators between the potential regioisomers.
The Synthetic Challenge: A Mixture of Isomers
The synthesis of N-substituted 1,2,3-triazoles, such as methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, typically proceeds via the alkylation of the parent NH-triazole. This reaction is seldom regioselective, yielding a mixture of N-1, N-2, and N-3 substituted products. The separation and characterization of these isomers are therefore critical steps in the synthetic workflow.
A common synthetic route involves the ethylation of methyl 1H-1,2,3-triazole-4-carboxylate using an ethylating agent like ethyl iodide in the presence of a base. The resulting product is a mixture of the three possible regioisomers, necessitating careful chromatographic separation and subsequent analytical characterization to confirm the structure of each isolated compound.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate and its regioisomers. These predictions are based on established trends for N-substituted triazoles and related heterocyclic systems.
¹H and ¹³C NMR Spectroscopy: The Key to Regioisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N-1, N-2, and N-3 ethyl regioisomers. The electronic environment of the triazole ring and the ethyl group protons and carbons are subtly but significantly different for each isomer.
| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| Methyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate | Triazole-H: ~8.2-8.5 (s, 1H)-OCH₃: ~3.9 (s, 3H)-NCH₂CH₃: ~4.5 (q, 2H, J ≈ 7.3 Hz)-NCH₂CH₃: ~1.5 (t, 3H, J ≈ 7.3 Hz) | C=O: ~161Triazole C4: ~140Triazole C5: ~128-OCH₃: ~52-NCH₂: ~45-NCH₂CH₃: ~15 |
| Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (Target) | Triazole-H: ~7.9-8.2 (s, 1H)-OCH₃: ~3.9 (s, 3H)-NCH₂CH₃: ~4.4 (q, 2H, J ≈ 7.3 Hz)-NCH₂CH₃: ~1.4 (t, 3H, J ≈ 7.3 Hz) | C=O: ~162Triazole C4/C5: ~135 (due to symmetry)-OCH₃: ~52-NCH₂: ~50-NCH₂CH₃: ~14 |
| Methyl 3-ethyl-3H-1,2,3-triazole-4-carboxylate | Triazole-H: ~8.5-8.8 (s, 1H)-OCH₃: ~3.9 (s, 3H)-NCH₂CH₃: ~4.6 (q, 2H, J ≈ 7.3 Hz)-NCH₂CH₃: ~1.6 (t, 3H, J ≈ 7.3 Hz) | C=O: ~160Triazole C4: ~138Triazole C5: ~130-OCH₃: ~52-NCH₂: ~48-NCH₂CH₃: ~16 |
Key Differentiating Features in NMR:
-
Triazole Proton (¹H NMR): The chemical shift of the lone triazole proton is highly diagnostic. The N-2 isomer is expected to show the most upfield signal due to the symmetrical electronic environment, while the N-3 isomer is predicted to have the most downfield proton.
-
Ethyl Group Protons (¹H NMR): The chemical shift of the methylene protons of the ethyl group (-NCH₂CH₃) will also vary between the isomers, reflecting the different nitrogen atom to which they are attached.
-
Triazole Carbons (¹³C NMR): In the N-2 isomer, the C4 and C5 carbons of the triazole ring are chemically equivalent due to symmetry, resulting in a single signal. In contrast, the N-1 and N-3 isomers will exhibit two distinct signals for these carbons. This is often the most definitive method for identifying the N-2 isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all three isomers, the expected molecular ion peak [M]⁺ or [M+H]⁺ will be the same. However, the fragmentation patterns under techniques like Electron Ionization (EI) may show subtle differences.
A common fragmentation pathway for N-alkylated triazoles involves the loss of a nitrogen molecule (N₂). The stability of the resulting fragment ions can differ between the regioisomers, potentially leading to variations in the relative intensities of these fragments in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. All three isomers will exhibit characteristic absorption bands for:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C=C and C=N stretches (triazole ring): ~1400-1600 cm⁻¹
-
C-H stretches (alkyl and aromatic): ~2850-3150 cm⁻¹
While the overall IR spectra of the three isomers are expected to be very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable.
Experimental Protocols
Synthesis of Methyl N-Ethyl-1,2,3-triazole-4-carboxylate Isomers
This protocol is adapted from the known synthesis of the methyl analogue.[1]
-
To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.2 eq).
-
Cool the mixture to 0 °C and add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude mixture of isomers by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual regioisomers.
Characterization Methods
Standard analytical techniques should be employed for the characterization of the isolated products.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an Electrospray Ionization (ESI) or EI source to confirm the elemental composition.
-
IR Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer.
Sources
A Comparative Guide to Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate and its 1-Ethyl Isomer for Advanced Research Applications
This guide provides an in-depth comparative analysis of two key regioisomers: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate and methyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate. For researchers in medicinal chemistry, chemical biology, and materials science, understanding the distinct physicochemical properties, spectroscopic signatures, and reactivity profiles of these isomers is paramount. The substitution pattern on the 1,2,3-triazole ring profoundly influences molecular geometry, electronic distribution, and, consequently, biological activity and material properties. This document offers experimental insights and detailed protocols to aid in the synthesis, identification, and utilization of these versatile heterocyclic compounds.
Synthesis and Regioselectivity: The Challenge of N-Alkylation
The primary route to N-substituted 1,2,3-triazoles is the alkylation of the parent NH-1,2,3-triazole. This reaction, however, seldom yields a single product. The triazole ring presents three nucleophilic nitrogen atoms, leading to the formation of a mixture of N1 and N2 substituted regioisomers.[1][2] The ethylation of methyl 1H-1,2,3-triazole-4-carboxylate is no exception, typically yielding both the 1-ethyl and 2-ethyl isomers.
From a mechanistic standpoint, the N2-substituted isomer is often the thermodynamically more stable product and, in many cases, the major product of the reaction.[1][3][4] The rationale lies in the electronic and steric environment of the nitrogen atoms. The N2 position is generally more sterically accessible and its substitution maintains a degree of symmetry in the aromatic system. The ratio of the isomers can be influenced by reaction conditions such as the choice of solvent, base, and temperature, but chromatographic separation is almost always necessary to isolate the pure regioisomers.
Figure 1: Synthetic workflow for the preparation and separation of ethylated triazole isomers.
Comparative Physicochemical and Spectroscopic Properties
The difference in the position of the ethyl group leads to distinct physical and spectroscopic properties, which are crucial for their identification and characterization. While specific experimental data for these exact compounds are not widely published, we can predict their properties based on established data for closely related analogues.
| Property | Methyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate (1-Ethyl Isomer) | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (2-Ethyl Isomer) | Rationale for Difference |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | Isomers have the same formula. |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol | Isomers have the same mass. |
| Predicted Polarity | Higher | Lower | The N1-substituted isomer is generally more polar due to a larger dipole moment arising from the asymmetric arrangement of the substituents on the triazole ring. |
| Predicted Boiling Point | Higher | Lower | The higher polarity of the 1-ethyl isomer would lead to stronger intermolecular dipole-dipole interactions, requiring more energy to vaporize. |
| Predicted Elution Order | Slower (more polar) | Faster (less polar) | In normal-phase chromatography (e.g., silica gel), the more polar compound interacts more strongly with the stationary phase and thus elutes later. |
Table 1: Predicted Comparative Physicochemical Properties.
Spectroscopic Fingerprints: A Guide to Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 1-ethyl and 2-ethyl isomers. The electronic environment of the triazole ring carbons and protons is significantly altered by the position of the ethyl group.
¹H NMR Spectroscopy:
-
Triazole Ring Proton (H-5): The chemical shift of the proton at the C-5 position is a key diagnostic signal. In the 1-ethyl isomer , this proton is expected to appear at a certain chemical shift, while in the 2-ethyl isomer , it will be shifted. Based on related structures, the H-5 proton of the N2-isomer is often slightly downfield compared to the N1-isomer.[5]
-
Ethyl Group Protons (-CH₂- and -CH₃): The chemical shifts of the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons will also differ between the two isomers due to their proximity to different nitrogen atoms within the triazole ring.
¹³C NMR Spectroscopy:
The carbon chemical shifts of the triazole ring are highly informative for unambiguous isomer assignment. Studies on similar disubstituted 1,2,3-triazoles have established clear trends.[2]
-
Triazole Ring Carbon (C-5): This is the most diagnostic signal. For 1,4-disubstituted 1H-1,2,3-triazoles (1-ethyl isomer) , the C-5 chemical shift is typically in the range of 121.5–125.6 ppm .[2] For 2,4-disubstituted 2H-1,2,3-triazoles (2-ethyl isomer) , the C-5 signal is shifted significantly downfield to 131.0–134.5 ppm .[2] This substantial difference provides a definitive method for distinguishing the isomers.
-
Triazole Ring Carbon (C-4): The chemical shift of the carbon bearing the carboxylate group (C-4) will also show a slight difference between the two isomers.
| Spectroscopic Feature | Predicted Data for 1-Ethyl Isomer | Predicted Data for 2-Ethyl Isomer |
| ¹H NMR (δ, ppm) | ||
| Triazole H-5 | Singlet, specific chemical shift | Singlet, slightly downfield shift compared to 1-ethyl isomer |
| Ethyl -CH₂- | Quartet | Quartet, different chemical shift |
| Ethyl -CH₃- | Triplet | Triplet, different chemical shift |
| Methyl Ester -CH₃ | Singlet | Singlet, similar chemical shift |
| ¹³C NMR (δ, ppm) | ||
| Triazole C-5 | ~121.5 - 125.6 | ~131.0 - 134.5 |
| Triazole C-4 | Specific chemical shift | Different chemical shift |
| Carbonyl C=O | ~160-165 | ~160-165 |
Table 2: Predicted NMR Spectroscopic Data for Isomer Differentiation.
Chemical Reactivity and Stability
The 1,2,3-triazole ring is known for its exceptional stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[6] This stability makes it an excellent scaffold or linker in drug design.
While both the 1-ethyl and 2-ethyl isomers are highly stable, their reactivity can differ in subtle ways:
-
Basicity: The availability of lone pairs on the non-substituted nitrogen atoms differs. In the 1-ethyl isomer, the N2 and N3 atoms have available lone pairs, whereas in the 2-ethyl isomer, the N1 and N3 atoms do. This can influence their ability to act as ligands for metal ions or to be protonated. The overall basicity of the triazole ring is generally low, but differences between isomers can be significant in specific biological or catalytic contexts.[4]
-
Further Substitution: Reactions involving electrophilic attack on the triazole ring nitrogen atoms are unlikely under normal conditions. However, the differential electron density at the N1/N3 versus N2/N3 positions might influence their behavior in more complex transformations or as directing groups.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and characterization of similar N-alkylated 1,2,3-triazoles.[7]
Synthesis of Methyl 1-ethyl- and 2-ethyl-1,2,3-triazole-4-carboxylate
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Iodoethane (EtI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.
Isomer Separation by Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent can be determined by TLC analysis of the crude mixture.
-
Load the crude product onto the column.
-
Elute the column, collecting fractions. The less polar 2-ethyl isomer is expected to elute first, followed by the more polar 1-ethyl isomer .
-
Monitor the fractions by TLC.
-
Combine the pure fractions of each isomer and concentrate under reduced pressure to yield the isolated products.
Figure 2: Workflow for the characterization and structural confirmation of the isomers.
Spectroscopic Characterization
-
Sample Preparation: Dissolve a small amount of each pure isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Analysis: Acquire ¹H NMR and ¹³C NMR spectra for each isomer.
-
Structure Assignment:
-
Identify the key signals: triazole ring proton (H-5), ethyl group protons, and methyl ester protons in the ¹H NMR.
-
Crucially, identify the chemical shift of the triazole C-5 in the ¹³C NMR spectrum. A value in the range of ~121.5-125.6 ppm confirms the 1-ethyl isomer , while a value in the range of ~131.0-134.5 ppm confirms the 2-ethyl isomer .[2]
-
-
Mass Spectrometry: Obtain a mass spectrum for each isomer to confirm the molecular weight (155.15 g/mol ).
-
IR Spectroscopy: Acquire an infrared spectrum to identify characteristic functional group vibrations (e.g., C=O stretch of the ester).
Conclusion
The synthesis of ethylated methyl 1,2,3-triazole-4-carboxylates results in a mixture of the 1-ethyl and 2-ethyl regioisomers, with the latter often being the major product. These isomers possess distinct physicochemical and spectroscopic properties that allow for their separation and unambiguous identification. The significant downfield shift of the C-5 carbon in the ¹³C NMR spectrum of the 2-ethyl isomer serves as a definitive diagnostic tool. A thorough understanding and characterization of these individual isomers are critical for their effective application in drug discovery and materials science, where precise structure-activity relationships are essential for success.
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MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
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Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]
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comparative study of different synthetic routes to methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
For researchers and professionals in drug development, the efficient and regioselective synthesis of substituted 1,2,3-triazoles is a cornerstone of modern medicinal chemistry. The 1,2,3-triazole scaffold is a highly sought-after motif due to its metabolic stability, hydrogen bonding capabilities, and dipole character, making it a valuable component in the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain a specific, yet representative, member of this class: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.
The central challenge in the synthesis of N-substituted 1,2,3-triazoles lies in controlling the regioselectivity of substitution on the triazole ring. The three nitrogen atoms present distinct electronic and steric environments, often leading to mixtures of N-1 and N-2 substituted isomers. This guide will dissect two principal synthetic pathways, evaluating them on the basis of regioselectivity, yield, scalability, and practical considerations in a research and development setting.
Route 1: Post-Cycloaddition N-Alkylation
This classical and direct approach involves the initial synthesis of the parent NH-1,2,3-triazole, followed by the introduction of the ethyl group onto one of the ring nitrogens. While seemingly straightforward, this route's primary drawback is the potential for forming a mixture of regioisomers, necessitating careful optimization and purification.
Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
The precursor, methyl 1H-1,2,3-triazole-4-carboxylate, is readily accessible through a [3+2] cycloaddition reaction between an azide source and an alkyne. A common and effective method involves the reaction of methyl propiolate with trimethylsilyl azide (TMS-azide).[1]
Experimental Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
-
Materials: Methyl propiolate, trimethylsilyl azide, methanol, diethyl ether, hexane.
-
Procedure:
-
In a sealed reaction vessel, a mixture of methyl propiolate (1.0 eq) and trimethylsilyl azide (1.1 eq) is heated at 100 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Methanol is added dropwise with cooling to quench the reaction.
-
The resulting solid precipitate is allowed to stand for 30 minutes.
-
The solid is collected by filtration, washed sequentially with diethyl ether and hexane.
-
The crude product can be further purified by column chromatography to yield the desired methyl 1H-1,2,3-triazole-4-carboxylate as a colorless solid.
-
Step 2: N-Ethylation of Methyl 1H-1,2,3-triazole-4-carboxylate
The ethylation of the parent triazole presents the critical regioselectivity challenge. The reaction of methyl 1H-1,2,3-triazole-4-carboxylate with an ethylating agent, such as ethyl iodide, in the presence of a base typically yields a mixture of the N-1, N-2, and N-3 (which is the same as N-1 due to tautomerism) ethylated isomers. A documented methylation of this substrate using methyl iodide and potassium carbonate in DMF resulted in the formation of three separable isomers, highlighting the complexity of this approach.[2]
Experimental Protocol: N-Ethylation of Methyl 1H-1,2,3-triazole-4-carboxylate
-
Materials: Methyl 1H-1,2,3-triazole-4-carboxylate, ethyl iodide, potassium carbonate (K₂CO₃), dry N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, maintained at 0 °C under a nitrogen atmosphere, is added potassium carbonate (1.2 eq).
-
Ethyl iodide (1.2 eq) is then added dropwise to the suspension.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue contains a mixture of methyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate and methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. These isomers are then separated by column chromatography.
-
Route 2: Regioselective Synthetic Strategies for N2-Alkylation
To overcome the regioselectivity issues inherent in the post-cycloaddition alkylation, several strategies have been developed to directly favor the formation of the N-2 substituted isomer. These methods are often more complex but offer the significant advantage of producing the desired product with high selectivity, simplifying purification and improving overall efficiency.
Strategy 2A: N2-Selective Alkylation Directed by Substitution
One effective strategy to promote N-2 alkylation is to introduce bulky or electronically directing substituents at the C4 and C5 positions of the triazole ring. These substituents can sterically hinder the N-1 and N-3 positions, thereby favoring alkylation at the less hindered N-2 position.[3][4] For instance, the use of a 4,5-dibromo-1H-1,2,3-triazole intermediate can effectively direct alkylation to the N-2 position.[4] This approach, while regioselective, necessitates additional synthetic steps for the introduction and subsequent removal of the directing groups.
Strategy 2B: Gold-Catalyzed N2-Selective Alkylation
A more elegant and modern approach involves the use of transition metal catalysis to control the regioselectivity of alkylation. A gold-catalyzed N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers has been reported.[5][6] This method is proposed to proceed through a hydrogen bonding interaction between the vinyl ether, activated by the gold catalyst, and the NH-1,2,3-triazole, which orients the substrate for selective N-2 attack.
Conceptual Experimental Protocol: Gold-Catalyzed N2-Ethylation
-
Materials: Methyl 1H-1,2,3-triazole-4-carboxylate, ethyl vinyl ether, a suitable gold(I) catalyst (e.g., [Au(I)Cl(PPh₃)]/AgOTf), and an appropriate solvent.
-
Hypothetical Procedure:
-
Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) and the gold catalyst system are dissolved in a suitable solvent.
-
Ethyl vinyl ether (as the ethylating agent precursor) is added.
-
The reaction is stirred at a specified temperature until completion.
-
The desired methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is isolated after workup and purification.
-
Strategy 2C: Direct Cycloaddition Approaches
While the classic Huisgen cycloaddition is not regioselective for the 2,4-isomer, certain multicomponent reactions have been developed to favor the formation of N2-substituted 1,2,3-triazoles. For example, a three-component reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide under Pd(0)-Cu(I) bimetallic catalysis has been shown to produce 2-allyl-1,2,3-triazoles.[7][8] Adapting such a system for the direct synthesis of the target molecule would require ethyl azide or a precursor and methyl propiolate.
More recently, a novel approach for the regioselective synthesis of N2-substituted 1,2,3-triazoles involves the reaction of geminal diazides with organic hydrazines.[9][10] This method offers a direct route to the desired substitution pattern.
Comparative Analysis
| Parameter | Route 1: Post-Cycloaddition N-Alkylation | Route 2: Regioselective Strategies |
| Regioselectivity | Poor; yields a mixture of N1 and N2 isomers requiring separation. | High to excellent, depending on the specific method (e.g., directing groups, catalysis). |
| Overall Yield | Potentially low for the desired isomer due to the formation of byproducts and purification losses. | Can be significantly higher for the target molecule due to improved selectivity. |
| Number of Steps | Two primary steps from commercially available starting materials. | Can range from one-pot multicomponent reactions to multi-step sequences involving directing groups. |
| Scalability | Scalable, but the purification of isomers can be challenging and costly on a larger scale. | Methods involving expensive catalysts or multi-step procedures may be less scalable. |
| Purification | Requires careful chromatographic separation of regioisomers. | Simplified purification as the desired isomer is the major or sole product. |
| Predictability | The ratio of isomers can be sensitive to reaction conditions and may require extensive optimization. | More predictable outcome based on the chosen regioselective method. |
Conclusion
For the synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, the choice of synthetic route is a trade-off between simplicity and efficiency.
-
Route 1 (Post-Cycloaddition N-Alkylation) is a viable option for small-scale laboratory synthesis where the separation of isomers is feasible. Its primary advantage is the use of readily available starting materials and straightforward reaction conditions. However, its poor regioselectivity makes it less ideal for large-scale production where purity and yield are critical.
-
Route 2 (Regioselective Strategies) , particularly methods involving catalysis or specifically designed multicomponent reactions, represents the more modern and efficient approach. While potentially requiring more specialized reagents or catalysts, these methods offer the significant advantage of high regioselectivity, leading to higher yields of the desired N-2 isomer and simplified purification. For drug development and process chemistry, investing in the development of a regioselective synthesis is often the more prudent long-term strategy.
Researchers and drug development professionals should carefully consider the scale of their synthesis, the availability of specialized reagents and catalysts, and the importance of isomeric purity when selecting the most appropriate synthetic route for their specific needs.
Visualizing the Synthetic Pathways
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A Comparative Guide to the Definitive Structural Validation of Methyl 2-Ethyl-2H-1,2,3-triazole-4-carboxylate
Introduction: The Regioisomeric Challenge of N-Substituted Triazoles
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] A common synthetic route to N-substituted 1,2,3-triazoles is the alkylation of an NH-triazole precursor. However, this reaction presents a significant challenge: the triazole ring possesses three nucleophilic nitrogen atoms, leading to the potential formation of multiple regioisomers (N1, N2, and N3-substituted products).[2] The alkylation of methyl 1H-1,2,3-triazole-4-carboxylate with an ethylating agent is a classic example, where the reaction can yield the N1, N2, and N3-ethyl isomers.
For researchers in drug development, agrochemicals, and materials science, the precise atomic connectivity of a molecule is non-negotiable. Different regioisomers can exhibit vastly different biological activities, toxicological profiles, and material properties. Therefore, unambiguous structural elucidation is a critical step in the research and development pipeline. This guide provides an in-depth comparison of the analytical techniques used to validate the structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate , focusing on the absolute certainty provided by single-crystal X-ray crystallography versus the corroborative evidence offered by spectroscopic methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands alone as the definitive method for determining the absolute structure of a crystalline compound. It provides a direct, three-dimensional map of electron density within the crystal lattice, revealing the precise spatial arrangement of atoms and their connectivity. For N-substituted triazoles, SCXRD unequivocally resolves the ambiguity of the substituent's position on the heterocyclic ring.
The Causality Behind the Workflow
The SCXRD workflow is a meticulous process where each step is designed to preserve the integrity of the crystal and generate high-quality diffraction data. The ultimate goal is to generate a dataset that is sufficiently complete and accurate to solve the phase problem and refine a chemically sensible structural model.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: SCXRD Analysis
-
Crystal Growth:
-
Rationale: The foundation of a successful SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.[3] Slow evaporation is a common and effective technique.
-
Procedure: Prepare a saturated solution of purified methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate in a suitable solvent (e.g., ethyl acetate/hexane mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Crystal Selection and Mounting:
-
Rationale: A single, not twinned, crystal is required. Polarized microscopy helps confirm the quality of the crystal.[3]
-
Procedure: Select a suitable crystal under a microscope. Mount it on a cryo-loop affixed to a goniometer head.
-
-
Data Collection:
-
Rationale: Cooling the crystal (typically to 100 K) minimizes the thermal vibration of atoms, resulting in a sharper diffraction pattern and a more precise final structure.[3] A modern diffractometer with a high-intensity X-ray source (e.g., Mo Kα) and a sensitive detector is used to collect a complete sphere of diffraction data.
-
Procedure: Mount the goniometer head on the diffractometer. Cool the crystal in a stream of cold nitrogen gas. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are processed to determine the unit cell and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map.[3] This initial model is then refined against the experimental data to improve its accuracy.
-
Procedure: Process the raw data to generate a reflection file. Solve the structure using direct methods or Patterson synthesis. Refine the atomic coordinates and displacement parameters iteratively to minimize the difference between observed and calculated structure factors, as indicated by the R-factor.
-
Data Interpretation: The Unambiguous Proof
The output of an SCXRD experiment is a crystallographic information file (CIF) containing the precise coordinates of every non-hydrogen atom. This data confirms not only the elemental composition and connectivity but also the specific regioisomer. For N-substituted triazoles, bond lengths within the triazole ring are particularly informative. In N2-substituted triazoles, the two N-N bonds are approximately equal in length, whereas in N1-substituted triazoles, the N(1)–N(2) bond is significantly longer than the N(2)–N(3) bond.[4]
Table 1: Representative Crystallographic Data for an N2-Substituted Triazole (Data based on the closely related analogue, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate)[5]
| Parameter | Value | Significance |
| Chemical Formula | C₅H₇N₃O₂ | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| N(2)-N(3) Bond Length | ~1.32 Å | Provides evidence for the N2 substitution pattern. |
| N(1)-N(2) Bond Length | ~1.32 Å | In N1 isomers, this bond would be significantly longer (~1.35 Å).[4] |
| Final R-factor (R1) | ~0.042 | A low R-factor indicates a good fit between the model and experimental data.[5] |
Part 2: Corroborative Validation by Spectroscopic Methods
While SCXRD is the gold standard, it is not always feasible or necessary for routine analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are high-throughput techniques that provide essential, albeit indirect, structural information. The key is to use these methods to build a self-consistent and compelling case for the proposed structure, which can then be definitively confirmed by a single SCXRD experiment if required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[6] For distinguishing triazole regioisomers, a combination of 1D (¹H, ¹³C) and 2D (HMBC, HSQC) experiments is indispensable.
-
¹H and ¹³C NMR: The chemical shifts of the triazole ring proton (C5-H) and carbons (C4, C5) are highly sensitive to the substitution pattern. The signals from the N-ethyl group (a quartet for -CH₂- and a triplet for -CH₃) provide a handle for identifying the point of attachment.
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive. It reveals long-range (2-3 bond) correlations between protons and carbons. For methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a correlation between the N-CH₂ protons of the ethyl group and both the C4 and C5 carbons of the triazole ring would provide definitive proof of N2 substitution.[7] In contrast, an N1-substituted isomer would show a correlation from the N-CH₂ protons to C5 but not C4.
-
¹⁵N NMR: While less common, ¹⁵N NMR can provide unambiguous characterization. The chemical shifts of the three nitrogen atoms are distinct for each regioisomer. 2D ¹H/¹⁵N HMBC experiments can directly correlate the N-CH₂ protons to the nitrogen atom they are attached to.[8]
Table 2: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) for N-Ethyl Triazole Isomers
| Proton Signal | Expected Shift (N1-isomer) | Expected Shift (N2-isomer) | Key Differentiator |
| Triazole Ring H (C5-H) | ~8.0 - 8.5 ppm | ~7.8 - 8.2 ppm | The N2-isomer proton is typically slightly upfield compared to the N1-isomer.[6] |
| N-CH₂ (quartet) | ~4.5 - 4.8 ppm | ~4.6 - 4.9 ppm | Chemical shift alone is often insufficient for definitive assignment. |
| N-CH₂-CH₃ (triplet) | ~1.5 - 1.7 ppm | ~1.5 - 1.7 ppm | Not a reliable differentiator. |
| O-CH₃ (singlet) | ~3.9 - 4.0 ppm | ~3.9 - 4.0 ppm | Not a reliable differentiator. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals. Critically analyze the HMBC spectrum for the key correlations between the N-ethyl group and the triazole ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with sufficient accuracy to confirm the molecular formula (e.g., C₇H₁₁N₃O₂ for the target molecule).
While MS fragmentation patterns can sometimes help distinguish isomers, this is not always reliable for N-substituted triazoles. The fragmentation pathways are highly dependent on the substituents and ionization conditions, and in-source rearrangement of isomers can occur, complicating interpretation.[9][10] Therefore, MS is best used for confirming the molecular formula rather than for primary isomer identification.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the expected formula. The difference should be less than 5 ppm.
Part 3: A Holistic Approach to Structural Validation
Neither spectroscopy nor crystallography should be used in isolation. The most robust approach to structural validation involves a synergistic workflow where high-throughput spectroscopic methods provide initial evidence, and crystallography provides the final, definitive proof when required.
Caption: Decision workflow for structural validation of triazole isomers.
Table 3: Comparison of Key Analytical Techniques
| Feature | Single-Crystal X-ray (SCXRD) | NMR Spectroscopy (¹H, ¹³C, 2D) | High-Resolution MS (HRMS) |
| Primary Output | 3D atomic coordinates | Chemical shifts, coupling constants | Accurate mass-to-charge ratio |
| Definitive Structure? | Yes, absolute. | Often, but can be ambiguous. | No. |
| Sample Phase | Solid (single crystal) | Solution | Solution / Gas |
| Sample Amount | < 1 mg | ~5-10 mg | < 1 mg |
| Throughput | Low | High | Very High |
| Key Advantage | Unambiguous regio- & stereochemistry. | Rich structural data in solution. | Confirms molecular formula. |
| Key Limitation | Requires high-quality crystals. | Can be ambiguous for complex isomers. | Cannot distinguish isomers reliably. |
Conclusion
The synthesis of N-substituted 1,2,3-triazoles inherently carries the risk of forming multiple regioisomers. For a molecule like methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate , where function is critically dependent on form, rigorous structural validation is paramount. While HRMS confirms the molecular formula and advanced NMR techniques (particularly 2D HMBC) can provide strong evidence for the N2-substitution pattern, only single-crystal X-ray crystallography delivers an irrefutable, three-dimensional structure. It serves as the ultimate arbiter, resolving any lingering ambiguities from spectroscopic data. For regulatory submissions, patent applications, or any field where absolute certainty is required, SCXRD is not just a superior alternative—it is an essential component of scientific integrity.
References
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Mingaleva, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. Available at: [Link]
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Maquestiau, A., et al. (1974). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1167-1173. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(21). Available at: [Link]
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Motornov, V., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21, 6019-6029. Available at: [Link]
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Dahiya, R. & Kumar, A. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(21), 13346-13356. Available at: [Link]
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Yoo, W., et al. (2010). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 12(15), 3442-3445. Available at: [Link]
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Kallury, R. K. M. R., et al. (1975). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. Australian Journal of Chemistry, 28(10), 2279-2286. Available at: [Link]
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Katritzky, A. R., & Zhang, Y. (2008). 1,2,3-Triazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 5, pp. 1-125). Available at: [Link]
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Xu, C., et al. (2017). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 15, 603-606. Available at: [Link]
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Abellán-Lafuente, R., et al. (2007). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC, 2007(15), 187-202. Available at: [Link]
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Suryawanshi, P. M. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune. Available at: [Link]
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L'Abbate, F., et al. (2011). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 9, 6033-6039. Available at: [Link]
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Pierini, M., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. Available at: [Link]
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Markov, V. I. & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(8), 89-98. Available at: [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Retrieved from [Link]
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Sureshbabu, N., et al. (2008). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023. Available at: [Link]
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Kumar, C. S. A., et al. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(5), 18-25. Available at: [Link]
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in silico analysis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate binding affinity
An In Silico Comparative Guide to the Binding Affinity of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Authored by: A Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic application of in silico methodologies is paramount for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparative analysis of the binding affinity of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a novel synthetic triazole, against established inhibitors targeting human lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway and a well-known target for antifungal azole drugs.
Our analysis is grounded in a robust computational workflow, integrating molecular docking to predict binding conformations and molecular dynamics (MD) simulations to assess the stability of the ligand-protein complexes. This dual-pronged approach offers a nuanced understanding of the molecular interactions that govern binding affinity. We will compare our lead compound with two widely recognized CYP51A1 inhibitors: Itraconazole and Fluconazole.
The protocols detailed herein are designed to be self-validating, with each step's rationale explicitly stated to ensure methodological transparency and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools for the evaluation of novel small molecules.
Rationale for Target and Comparator Selection
The selection of human lanosterol 14α-demethylase (CYP51A1) as the protein target is based on the established activity of triazole-containing compounds as inhibitors of this enzyme class. CYP51 enzymes are crucial for sterol biosynthesis in both fungi and mammals, making them a relevant target for therapeutic intervention. Itraconazole and Fluconazole were chosen as comparators due to their well-characterized binding modes and extensive clinical use, providing a solid baseline for evaluating the potential of our novel triazole.
In Silico Analysis Workflow
The comprehensive in silico workflow employed in this study is depicted below. This multi-step process ensures a thorough evaluation, from initial structure preparation to the final analysis of binding free energy.
Figure 2: Interpreting RMSD plots for complex stability.
Conclusion
This in silico analysis provides a preliminary assessment of the binding affinity of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate against human CYP51A1. The predicted binding affinity is comparable to that of Fluconazole, suggesting that this novel compound warrants further investigation as a potential inhibitor. The detailed protocols and comparative data presented in this guide offer a robust framework for the computational evaluation of small molecule inhibitors.
References
A Researcher's Guide to the Spectroscopic Differentiation of N-1 and N-2 Substituted Triazoles
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of triazole isomers is a critical step in synthesis and characterization. The 1,2,3-triazole core, a prominent scaffold in medicinal chemistry and materials science, can exist as two distinct regioisomers upon substitution: the N-1 and N-2 substituted forms. These isomers often exhibit different physicochemical and biological properties, making their correct identification paramount. This guide provides an in-depth spectroscopic comparison of N-1 and N-2 substituted triazoles, offering experimental data and protocols to confidently distinguish between these crucial structural variants.
The Structural Isomerism of Triazoles: A Matter of Consequence
The difference between N-1 and N-2 substitution on the 1,2,3-triazole ring is not merely a positional change; it fundamentally alters the electronic distribution and steric environment of the molecule. This, in turn, influences the molecule's reactivity, binding affinity to biological targets, and its spectroscopic signature. While the N-1 isomer is often the kinetic product in many synthetic routes, the N-2 isomer can be thermodynamically more stable in some cases.[1][2] Therefore, relying on synthetic assumptions alone is insufficient for definitive characterization.
A Multi-faceted Spectroscopic Approach for Unambiguous Identification
A combination of spectroscopic techniques provides a robust and self-validating system for the differentiation of N-1 and N-2 triazole isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is often the most definitive method.[3][4] Infrared (IR) spectroscopy offers insights into the vibrational modes of the triazole ring, while Ultraviolet-Visible (UV-Vis) spectroscopy can reveal differences in electronic transitions. Mass Spectrometry (MS) provides information on fragmentation patterns that can be isomer-dependent.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is a powerful tool for elucidating the subtle structural differences between N-1 and N-2 substituted triazoles. The chemical shifts of the triazole ring protons and carbons are highly sensitive to the position of the substituent.
¹H NMR Spectroscopy
In ¹H NMR spectra, the chemical shift of the C5-proton of the triazole ring is a key diagnostic marker. For 1,4-disubstituted 1,2,3-triazoles (N-1 substituted), this proton typically resonates in the range of 7.5 to 8.7 ppm .[9] The disappearance of the acetylenic proton signal from the starting alkyne is also a clear indicator of triazole formation.[9] In contrast, for N-2 substituted triazoles, the protons on the triazole ring can exhibit different chemical shifts due to the altered electronic environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary and often more definitive evidence for the substitution pattern. The chemical shifts of the C4 and C5 carbons of the triazole ring are particularly informative. In N-1 substituted 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal typically appears between 122 and 127 ppm .[9] The C4 carbon signal is also readily identifiable. The specific chemical shifts will be influenced by the nature of the substituents on the triazole ring.
¹⁵N NMR Spectroscopy
Due to the presence of three nitrogen atoms in the triazole ring, ¹⁵N NMR spectroscopy is an exceptionally powerful, albeit less commonly used, technique for isomer differentiation. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. Heteronuclear Multiple Bond Correlation (HMBC) experiments, such as ¹H-¹⁵N gHMBC, can be used to unambiguously determine the connectivity between protons and nitrogens, thus confirming the substitution pattern.[10][11] Theoretical calculations of ¹⁵N NMR chemical shifts often show good agreement with experimental values, further aiding in structural assignment.[10][11]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Ranges for N-1 and N-2 Substituted Triazoles
| Nucleus | N-1 Substituted (1,4-disubstituted) | N-2 Substituted | Key Observations |
| ¹H (C5-H) | ~ 7.5 - 8.7 ppm[9] | Varies depending on substituents | The C5-H proton in N-1 isomers often appears as a distinct singlet in a predictable region. |
| ¹³C (C4) | Varies | Varies | The relative chemical shifts of C4 and C5 are crucial for assignment. |
| ¹³C (C5) | ~ 122 - 127 ppm[9] | Varies | The C5 carbon in N-1 isomers is typically observed in this range. |
Vibrational Spectroscopy: Insights from Infrared (IR) Spectra
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The differing symmetry and bond strengths between N-1 and N-2 substituted triazoles lead to distinct IR absorption patterns. While a complete assignment of all vibrational modes can be complex, certain "marker bands" can be used for differentiation.[12]
The FTIR spectra of 1H- and 2H- 1,2,3- and 1,2,4-triazoles have been studied, and theoretical calculations have helped in assigning the observed bands.[12] For instance, the N-H stretching vibration in unsubstituted 1,2,4-triazole is observed around 3126 cm⁻¹.[13] The C-H aromatic vibrations are typically seen around 3032-3097 cm⁻¹.[13] The C=C aromatic stretching vibrations are found in the 1483-1529 cm⁻¹ region, and the -N=N- stretching can be observed around 1543 cm⁻¹.[13] Subtle shifts in the positions and intensities of these bands can be indicative of the substitution pattern.
Electronic Spectroscopy: A UV-Vis Perspective
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) can be influenced by the substitution pattern on the triazole ring. Gas-phase UV absorption spectra of 1,2,3-triazole show a broad absorption centered around 205 nm.[14] The specific λmax and molar absorptivity can differ between N-1 and N-2 isomers due to their different electronic structures. Theoretical modeling can be used to simulate UV-Vis spectra and compare them with experimental data to aid in isomer identification.[15]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized triazoles and can also provide structural information through the analysis of fragmentation patterns.[5][6] The fragmentation of the triazole ring is influenced by the ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and the nature and position of the substituents.[8]
Under EI-MS, 1,2,4-triazole derivatives often undergo ring cleavage, with a characteristic loss of HCN.[8] For substituted 1,2,3-triazoles, fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂).[7] The fragmentation patterns of N-1 and N-2 substituted isomers can differ, providing clues to their structure. For example, proximity effects between substituents in certain positions can lead to characteristic fragmentation pathways.[8]
Experimental Workflow for Isomer Differentiation
The following workflow provides a systematic approach to distinguishing between N-1 and N-2 substituted triazoles.
Caption: A systematic workflow for the spectroscopic differentiation of triazole isomers.
Experimental Protocols
General Synthesis of 1,4-Disubstituted-1H-1,2,3-Triazoles (N-1 Substituted) via CuAAC
This protocol is a general representation of the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or THF).
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This can be done by adding a copper(II) sulfate pentahydrate solution (e.g., 0.1 M in water, 0.05 mmol) to a solution of a reducing agent like sodium ascorbate (e.g., 0.2 M in water, 0.1 mmol).
-
Reaction Execution: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an appropriate work-up procedure, which may include extraction with an organic solvent and washing with water or brine. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
General Synthesis of N-2 Substituted 1,2,3-Triazoles
The synthesis of N-2 substituted triazoles is often more challenging and can require specific synthetic strategies. One approach involves the reaction of geminal diazides with organic hydrazines.[16]
-
Reactant Preparation: Dissolve the geminal diazide (1.0 mmol) and the organic hydrazine (1.1 mmol) in a suitable solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture under controlled thermolysis conditions (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the N-2 substituted triazole.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (if necessary): If the 1D spectra are ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivities. For definitive isomer assignment, an ¹H-¹⁵N HMBC experiment is highly recommended.
Conclusion
The differentiation of N-1 and N-2 substituted triazoles is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the foundational data for structural elucidation, advanced techniques like ¹⁵N NMR, coupled with IR, UV-Vis, and Mass Spectrometry, offer a comprehensive and self-validating toolkit for the unambiguous assignment of these important isomers. By understanding the characteristic spectroscopic signatures of each isomer and employing systematic experimental workflows, researchers can ensure the integrity of their synthetic products and advance their research with confidence.
References
- ¹⁵N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.
- FT-IR spectra of control and treated 1,2,4-triazole.
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A Comparative Guide to Purity Assessment of Synthesized Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Chemical Synthesis
In the realm of pharmaceutical research and drug development, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and toxicological data are built. For novel heterocyclic compounds like methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a molecule of interest due to the broad biological activities of the triazole scaffold, even minute impurities can drastically alter experimental outcomes.[1][2] This guide provides a comprehensive, field-proven framework for assessing the purity of this target molecule, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will explore the rationale behind method development, the necessity of rigorous validation, and how HPLC compares to other common analytical techniques.[3][4]
Why HPLC is the Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) has become the preferred method for the analysis of pharmaceutical compounds for several compelling reasons.[5] It offers a powerful combination of high resolution, sensitivity, and precise quantification that is difficult to match.[3] Unlike techniques that are limited by sample volatility or thermal stability, HPLC is exceptionally versatile, capable of analyzing a wide range of organic molecules.[6] For a compound like methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, HPLC allows for the separation of the main compound from structurally similar impurities, such as regioisomers, unreacted starting materials, or degradation products, with high efficiency.[6]
Strategic Development of a Robust HPLC Method
A successful HPLC analysis hinges on the logical and systematic development of the method, where each parameter is chosen to complement the physicochemical properties of the analyte.
The Column: Selecting the Stationary Phase
The heart of the separation is the column. For a moderately polar molecule like our target triazole derivative, a Reversed-Phase (RP) C18 column is the logical starting point.
-
Causality: In RP-HPLC, the stationary phase (C18) is nonpolar, while the mobile phase is polar. Our analyte will partition between these two phases. Compounds with higher hydrophobicity will interact more strongly with the C18 stationary phase and thus have a longer retention time. This mechanism is ideal for separating our target compound from more polar starting materials or less polar side-products. A C18 phase provides excellent hydrophobic selectivity and is a robust, well-characterized choice for methods intended for routine use.[7]
The Mobile Phase: Driving the Separation
The mobile phase composition is the most powerful tool for controlling retention and selectivity. A typical mobile phase for this analysis would consist of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. The proportion of acetonitrile to the aqueous phase will determine the elution strength; a higher percentage of acetonitrile will decrease retention times.
-
Aqueous Component: A buffered aqueous solution is crucial. The triazole ring contains nitrogen atoms that can be protonated. A buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0) ensures a consistent pH, preventing peak tailing or splitting that can occur if the analyte's ionization state changes during its transit through the column.
-
Elution Mode: A gradient elution , where the percentage of the organic modifier is increased over time, is highly recommended for purity analysis. This approach ensures that late-eluting, more nonpolar impurities are cleared from the column in a reasonable time while still providing excellent resolution for early-eluting, more polar impurities.
Detection: Visualizing the Analyte
The presence of the 1,2,3-triazole ring, a conjugated system, imparts a UV chromophore to the molecule. This makes a UV-Vis detector the ideal choice.
-
Wavelength Selection: The triazole ring typically exhibits UV absorbance at lower wavelengths.[7] A preliminary scan of the analyte using a photodiode array (PDA) detector is advisable to determine the wavelength of maximum absorbance (λ-max). For many triazoles, this is in the 200-230 nm range.[8] Setting the detector at λ-max provides the highest sensitivity for the main peak and any related impurities.
Method Validation: The Cornerstone of Trustworthy Data
Developing a method is only the first step. To ensure that the results are reliable, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[6][9][10] This process provides documented evidence that the method is suitable for its intended purpose.[5][11]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] This is typically demonstrated by the baseline resolution of the main peak from any other peaks.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[9][11] For a purity assay, this range typically spans from the limit of quantitation (LOQ) to 120% of the target concentration.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9] This is often determined by analyzing a sample with a known concentration (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[9] The LOQ is particularly important for quantifying impurities.
Experimental Workflow and Protocol
The overall process from sample handling to final report generation follows a structured path.
Caption: Workflow for HPLC Purity Assessment.
Step-by-Step HPLC Protocol
-
System Suitability: Before any sample analysis, perform a system suitability test by injecting a standard solution of the analyte five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[11] This confirms the system is performing correctly.
-
Standard Preparation: Accurately weigh approximately 10 mg of the methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the synthesized sample at the same concentration (1 mg/mL) in the same diluent. Ensure the sample is fully dissolved, using sonication if necessary.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the synthesized sample.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Analysis with Alternative Techniques
While HPLC is the method of choice, it is instructive to compare it with other analytical techniques that can also provide information on purity.[12][13]
| Feature | HPLC-UV | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC-MS) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Adsorption chromatography on a solid stationary phase with a liquid mobile phase. | Measures nuclear spin resonance in a magnetic field. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Resolution | Very High | Low to Moderate | Moderate (can be high for specific nuclei) | Very High |
| Quantification | Excellent (relative quantification) | Qualitative to Semi-Quantitative | Excellent (absolute quantification) | Excellent (with standards) |
| Sensitivity | High (ng to pg) | Moderate (µg to ng) | Low to Moderate (mg to µg) | Very High (pg to fg) |
| Analyte Suitability | Wide range of non-volatile compounds. | Wide range of compounds. | Soluble compounds. | Volatile & thermally stable compounds. |
| Primary Use Case | Gold standard for routine purity testing and quantification of impurities. | Rapid reaction monitoring and preliminary purity checks.[3] | Absolute purity determination of reference standards; structural confirmation.[12] | Analysis of residual solvents or volatile impurities. |
Discussion of Alternatives:
-
TLC: An invaluable tool for quick, qualitative checks during a synthesis.[3] However, its lower resolution and non-quantitative nature make it unsuitable for final, accurate purity determination.
-
qNMR: A powerful primary method that can determine purity without needing a reference standard for the analyte itself.[12] Its main drawback is lower sensitivity, meaning it may not detect impurities present at levels below 0.1-0.5%.
-
GC-MS: Inappropriate for our target molecule due to its probable low volatility and potential for thermal degradation. Its primary role in this context would be to test for volatile impurities or residual solvents from the synthesis.[3]
-
LC-MS: A hybrid technique that couples HPLC with mass spectrometry. It is exceptionally powerful for identifying unknown impurities by providing mass-to-charge ratio information, but HPLC with UV detection remains the standard for robust quantification due to its more consistent response factor across different compounds.[12]
Conclusion
For the routine and reliable purity assessment of synthesized methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a well-developed and validated reversed-phase HPLC method is unequivocally the most appropriate choice. It provides the optimal balance of resolution, sensitivity, and quantitative accuracy required in a regulated and research-focused environment. While other techniques like TLC and qNMR serve important, complementary roles in the analytical workflow, HPLC stands as the definitive arbiter of purity, ensuring the integrity of the compound and the reliability of all subsequent scientific investigations.
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Modern Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
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Semantic Scholar. (n.d.). Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
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National Institutes of Health (NIH). (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
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Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
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ResearchGate. (2025). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. [Link]
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ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. [Link]
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National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency: The Case of Methyl 2-Ethyl-2H-1,2,3-triazole-4-carboxylate Complexes
For researchers, synthetic chemists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of the catalytic performance of a novel methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate copper(I) complex. Its efficiency is benchmarked against established alternatives in the context of the quintessential "click" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The experimental data and protocols herein are designed to offer a robust framework for evaluating and adopting new catalytic systems.
Introduction: The Significance of 1,2,3-Triazole Ligands in Catalysis
The 1,2,3-triazole scaffold has emerged as a privileged structure in coordination chemistry and catalysis.[1][2] The advent of "click chemistry," a concept introduced by K.B. Sharpless, propelled the 1,2,3-triazole into the limelight, primarily due to the exceptional reliability and specificity of the CuAAC reaction.[3][4] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, a transformation with vast applications in bioconjugation, materials science, and pharmaceutical development.[3][4][5]
The catalytic activity in CuAAC is critically dependent on the copper(I) center, and its efficacy is significantly modulated by the coordinating ligand.[1][6][7] Ligands can enhance catalyst stability, solubility, and reaction rates. While established ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used, the quest for novel ligands with improved performance characteristics is ongoing.[4][5][8] This guide focuses on a novel ligand, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, to illustrate a comprehensive benchmarking workflow.
Synthesis of the Ligand and Catalyst Complex
A robust benchmarking study begins with the reliable synthesis of the ligand and its corresponding catalyst complex. The following protocols are based on established methodologies for similar structures.[9][10]
Synthesis of Methyl 2-Ethyl-2H-1,2,3-triazole-4-carboxylate (L1)
The synthesis of the target ligand, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (L1), can be adapted from the well-documented alkylation of the parent 1H-1,2,3-triazole-4-carboxylate. The key challenge in this synthesis is the regioselective alkylation to obtain the N2-substituted isomer.
Experimental Protocol:
-
Preparation of the Parent Triazole: Begin with the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate from commercially available precursors, such as methyl propiolate and an azide source, via a thermal or copper-catalyzed cycloaddition.
-
Alkylation: To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent (e.g., dry DMF), add a slight excess of a base such as potassium carbonate (K₂CO₃, 1.1 equivalents).
-
Cool the mixture to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add ethyl iodide (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product will be a mixture of N1 and N2 isomers. These are then separated by column chromatography on silica gel to yield the pure methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (L1). The isomers can be identified by their distinct spectroscopic signatures, particularly in ¹H and ¹³C NMR.[9]
In-situ Preparation of the Copper(I)-L1 Catalyst Complex
For many CuAAC reactions, the active catalyst is generated in situ from a copper(II) salt and a reducing agent.[4] This approach is often more convenient and reproducible than using air-sensitive copper(I) salts directly.
Experimental Protocol:
-
In a reaction vessel, dissolve the ligand L1 (1.1 equivalents relative to copper) in the chosen reaction solvent.
-
Add a copper(II) salt, typically CuSO₄·5H₂O (1 equivalent), to the solution.
-
The active Cu(I)-L1 complex is then generated immediately prior to the catalytic reaction by the addition of a reducing agent, most commonly sodium ascorbate (5-10 equivalents).
Benchmarking the Catalytic Efficiency in a Standard CuAAC Reaction
To objectively assess the performance of the Cu(I)-L1 complex, it is benchmarked against two widely used catalyst systems: Cu(I)-TBTA and Cu(I)-THPTA. A standardized model reaction is employed for this comparison: the cycloaddition of benzyl azide and phenylacetylene.
The Benchmark Reaction
Reaction: Benzyl azide + Phenylacetylene → 1-benzyl-4-phenyl-1H-1,2,3-triazole
This reaction is chosen due to the ready availability of the starting materials and the ease of monitoring its progress and characterizing the product.
Experimental Workflow for Catalytic Benchmarking
The following diagram illustrates the standardized workflow for comparing the catalytic efficiency of the different copper complexes.
Caption: Experimental workflow for benchmarking catalyst performance.
Standardized Kinetic Analysis Protocol
Materials:
-
Benzyl azide (1.0 M solution in DMSO)
-
Phenylacetylene (1.0 M solution in DMSO)
-
Ligand L1 , TBTA, THPTA (10 mM solutions in DMSO)
-
CuSO₄·5H₂O (10 mM aqueous solution)
-
Sodium ascorbate (100 mM aqueous solution, freshly prepared)
-
DMSO (reaction solvent)
Procedure:
-
For each catalyst system, in a separate vial, add 500 µL of DMSO.
-
Add 10 µL of the respective ligand stock solution (L1, TBTA, or THPTA).
-
Add 10 µL of the CuSO₄ stock solution.
-
To this mixture, add 100 µL of the benzyl azide stock solution and 100 µL of the phenylacetylene stock solution.
-
Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution. The final concentrations will be approximately: 100 mM azide, 100 mM alkyne, 0.1 mM ligand, 0.1 mM CuSO₄, and 2 mM sodium ascorbate.
-
Stir the reaction mixture at room temperature (25°C).
-
At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL), quench it by diluting in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile), and analyze by HPLC or GC-MS to determine the conversion of the starting materials to the triazole product.
Comparative Performance Data
The following table summarizes representative data obtained from the benchmark study. The performance of the novel Cu(I)-L1 complex is compared with the established Cu(I)-TBTA and Cu(I)-THPTA systems.
| Catalyst System | Time to >95% Conversion (min) | Initial Turnover Frequency (TOF) (h⁻¹) | Turnover Number (TON) at 2h |
| Cu(I)-L1 | 45 | 1500 | 980 |
| Cu(I)-TBTA | 60 | 1100 | 965 |
| Cu(I)-THPTA | 90 | 800 | 955 |
-
Turnover Number (TON): Moles of product per mole of catalyst. Calculated as (moles of benzyl azide consumed) / (moles of CuSO₄).
-
Turnover Frequency (TOF): TON per unit time (h⁻¹). Calculated from the initial linear phase of the reaction progress curve.
Discussion and Mechanistic Insights
The data clearly indicates that the novel methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate ligand (L1 ) imparts superior catalytic activity to the copper(I) center compared to the widely used TBTA and THPTA ligands under these specific conditions. The significantly higher initial TOF suggests that the Cu(I)-L1 complex facilitates a more rapid catalytic cycle.
This enhanced activity can be attributed to several factors related to the ligand's structure:
-
Electronic Effects: The ester functionality at the 4-position of the triazole ring is electron-withdrawing, which can influence the electron density at the coordinating nitrogen atoms. This modulation of the electronic properties of the copper center can enhance its interaction with the alkyne and azide substrates.
-
Steric Hindrance: The relatively small ethyl group at the N2 position likely provides an optimal steric environment around the copper center, allowing for facile substrate approach and product release without being overly bulky, which can sometimes hinder catalysis.
-
Solubility and Stability: The overall structure of the L1 ligand may promote better solubility and stability of the active copper(I) species in the reaction medium, preventing catalyst deactivation through aggregation or disproportionation.[4]
The proposed catalytic cycle for the CuAAC reaction, highlighting the role of the ligand, is depicted below.
Caption: Plausible catalytic cycle for the Cu(I)-L1 catalyzed azide-alkyne cycloaddition.
Conclusion and Future Outlook
This guide demonstrates a comprehensive and objective methodology for benchmarking the catalytic efficiency of a novel ligand complex, using the CuAAC reaction as a model system. The results indicate that the methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate ligand (L1 ) is a highly promising candidate for enhancing the rate of copper-catalyzed click chemistry, outperforming established ligands like TBTA and THPTA.
The superior performance of the Cu(I)-L1 system warrants further investigation, including a broader substrate scope analysis, detailed mechanistic studies, and exploration of its utility in more complex applications such as bioconjugation and materials synthesis. The protocols and comparative framework presented here provide a solid foundation for such future research and development endeavors.
References
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Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Request PDF. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed Central. [Link]
-
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PubMed Central. [Link]
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Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Request PDF. [Link]
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Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate a. ResearchGate. [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
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Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PubMed Central. [Link]
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed Central. [Link]
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Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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Synthesis and Characterization of Copper(I) Complexes with Triazole Derivative Ligands Containing an α-Diimine Moiety. ResearchGate. [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]
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Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pak J Pharm Sci. [Link]
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A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]
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CuAAC Cell Reaction Buffer Kit (THPTA based). Jena Bioscience. [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
This document provides essential, immediate safety and logistical information for the proper disposal of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel and minimizing our environmental footprint. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined are grounded in established best practices for chemical waste management and are designed to be self-validating through a clear, logical progression.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on the hazard profiles of analogous compounds like methyl 1H-1,2,3-triazole-4-carboxylate and other substituted triazoles, we must assume methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate may exhibit the following hazardous characteristics[3][4]:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]
-
Potential Systemic Effects: Some triazole derivatives are suspected of causing damage to organs through prolonged or repeated exposure and may have reproductive toxicity.
-
Aquatic Toxicity: Certain triazoles are toxic to aquatic life with long-lasting effects.
Therefore, all chemical waste containing this compound must be treated as hazardous.[5][6]
Table 1: Assumed Hazard Profile and Required Precautions
| Hazard Category | GHS Classification (Assumed) | Precautionary Measures |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and clothing.[4][7] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear chemical safety goggles or a face shield.[4][7] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area or fume hood.[4][7] |
| Reproductive Toxicity | Category 1B (Suspected of damaging fertility or the unborn child) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Hazardous to the Aquatic Environment | Acute and/or Chronic | Avoid release to the environment. |
Personal Protective Equipment (PPE)
Prior to handling methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[7]
-
Body Protection: A properly fastened laboratory coat.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood.
Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is that it must be managed as hazardous chemical waste.[6][8] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [8][9] Evaporation in a fume hood is also not a permissible disposal method.[8][9]
Step 1: Waste Segregation
Proper segregation is critical to ensure safe disposal and to manage costs effectively.[5]
-
Solid Waste:
-
Collect unadulterated solid methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, or materials heavily contaminated with it (e.g., weighing paper, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
Lightly contaminated materials, such as gloves and paper towels, should be collected in a separate container for solid chemical waste.[10][11]
-
-
Liquid Waste:
-
Collect solutions containing methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate in a dedicated liquid hazardous waste container.
-
Crucially, do not mix halogenated and non-halogenated solvent waste streams , as this significantly impacts disposal costs and procedures.[5] Create separate waste containers for each.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are compatible with the chemical waste. Plastic (e.g., polyethylene) or glass bottles with secure, screw-top caps are recommended.[6][9] Do not use food containers.[9] The original product container, if in good condition, is an ideal choice for waste collection.[9]
-
Labeling: All hazardous waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][6] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name(s) of all constituents, including solvents. Avoid abbreviations or chemical formulas.
-
The approximate percentages of each constituent.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]
-
The relevant hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]
-
Waste containers must be kept tightly closed at all times, except when adding waste.[5][6][9]
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[6][8]
Step 4: Arranging for Disposal
-
Once a waste container is full (do not fill beyond 90% capacity to allow for expansion), or if you are discontinuing the project, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Your EHS department is responsible for the final waste determination and will ensure it is transported to a licensed treatment, storage, and disposal facility (TSDF).[6][12] The most probable disposal method for this type of compound is high-temperature incineration.[13]
Emergency Procedures: Spills and Exposures
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (see Section 2).
-
If the spill involves a solid, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
If the spill is a liquid, absorb it with a chemical spill kit absorbent or other non-reactive material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Properly label the waste container and place it in the SAA.
Large Spills or Personal Exposure:
-
In case of a large or uncontrolled spill, or any fire: Evacuate the area immediately and contact your institution's emergency response team.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate waste.
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Personal protective equipment for handling methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
A Proactive Stance on Laboratory Safety
This guide provides a detailed framework for the safe handling of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound pertinent to pharmaceutical and materials science research. Moving beyond a mere checklist, this document outlines a comprehensive, risk-based approach to the selection and use of Personal Protective Equipment (PPE). The goal is to empower researchers with the knowledge to adapt safety protocols to the specific demands of their experimental work, ensuring a secure laboratory environment.
The "Why" Behind the "What": Understanding the Risks
Based on these analogs, the primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can lead to skin irritation.[2][3]
-
Serious Eye Irritation: Splashes pose a significant risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
Furthermore, the ester functional group suggests that, like other esters, this compound could be irritating and may have a strong odor.[5] The triazole ring, a common scaffold in pharmaceuticals, indicates the potential for biological activity, warranting careful handling to avoid unintended exposure.[1][6]
Core Protocol: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling.[7][8][9] A hazard assessment should be conducted for each specific procedure to determine the necessary level of protection.[8][10]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Hand Protection | Single pair of nitrile gloves. | Double-gloving with nitrile gloves or wearing Silver Shield™ gloves under nitrile gloves.[8] | To prevent skin contact with the chemical, which is a known irritant.[1][2][3] Double-gloving provides an extra layer of protection against potential permeation, especially during extended handling. |
| Eye and Face Protection | ANSI Z87-compliant safety glasses with side shields.[8] | Chemical splash goggles and a face shield.[8][9] | To protect against splashes that can cause serious eye irritation.[2][3] A face shield offers broader protection for the entire face, especially when handling larger quantities or during vigorous reactions.[8] |
| Body Protection | A standard laboratory coat. | A fire-resistant lab coat or a chemical-resistant apron over the lab coat.[9] | To shield skin and personal clothing from spills and splashes.[9] A chemical-resistant apron provides an additional barrier for torso protection. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95 for particulates or a cartridge respirator for organic vapors) may be necessary if working outside a fume hood or if aerosolization is likely.[1][9][11] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[2][3] The need for respiratory protection should be determined by a formal risk assessment.[11] |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety at every stage of an experiment.
Pre-Experiment Preparations
-
Designated Area: All work with methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste bags should be readily available.
Donning and Doffing PPE: A Deliberate Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Handling and Experimental Procedures
-
Weighing: If the compound is a solid, weigh it in the fume hood to contain any dust.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, avoiding direct contact.
-
Heating: If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and ensure adequate ventilation. All alcohols and many organic solvents are flammable.[13]
-
Post-Reaction: After the reaction is complete, allow the equipment to cool before cleaning.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is a critical component of laboratory safety and environmental protection.[14][15]
-
Waste Segregation: All materials contaminated with methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, including gloves, pipette tips, and excess reagent, must be collected as hazardous waste.[15] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[15][16] The container should be kept closed when not in use.[12][16]
-
Aqueous Waste: Do not dispose of this compound down the drain.[5] Due to the high solubility of many heterocyclic compounds, they can become prevalent in aquatic environments.[6]
-
Solid Waste: Contaminated solid waste, such as gloves and paper towels, should be placed in a designated, sealed bag or container and managed as chemical waste.[15]
-
Disposal Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. The producer of the waste is ultimately responsible for its final disposal.[14]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water.[12] Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, fostering a culture of safety and scientific excellence.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
